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  • Product: methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate
  • CAS: 743452-21-3

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanism of Action of Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate in Amide Coupling Reactions

Executive Summary The synthesis of complex peptides and active pharmaceutical ingredients (APIs) relies heavily on the efficient formation of amide bonds. While standard 1-hydroxybenzotriazole (HOBt) has historically ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptides and active pharmaceutical ingredients (APIs) relies heavily on the efficient formation of amide bonds. While standard 1-hydroxybenzotriazole (HOBt) has historically served as the benchmark additive to suppress racemization and prevent dead-end byproducts, the demand for faster kinetics and higher purity has driven the development of electronically modified derivatives[1]. Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS: 743452-21-3) represents a highly tuned coupling additive[2]. By leveraging the electron-withdrawing properties of a 6-position ester group, this reagent significantly lowers the pKa of the reactive N-OH moiety, creating a superior leaving group that accelerates aminolysis while maintaining rigorous stereochemical integrity.

This technical guide explores the physical organic chemistry, mechanistic pathways, and self-validating experimental protocols for utilizing this advanced coupling reagent in modern synthesis[3].

Mechanistic Framework: Activation and Interception

In standard carbodiimide-mediated coupling (e.g., using DIC or DCC), the direct reaction between a carboxylic acid and an amine is notoriously prone to side reactions. The primary role of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (hereafter referred to as 6-COOMe-HOBt) is to act as a nucleophilic interceptor[1].

The Catalytic Cycle
  • Activation: The carboxylate oxygen of the protected amino acid attacks the central carbon of the carbodiimide (e.g., DIC), forming an highly reactive O-acylisourea intermediate[4].

  • The Danger of Rearrangement: If left unintercepted, the O-acylisourea can undergo an intramolecular O-to-N acyl shift, forming a thermodynamically stable, unreactive N-acylurea byproduct, effectively terminating the coupling process and reducing yield[4].

  • Nucleophilic Interception: The tautomeric N-OH/O-H group of 6-COOMe-HOBt rapidly attacks the O-acylisourea. This intercepts the transient intermediate before rearrangement can occur, generating a stable yet highly reactive O-acyl-OBt(6-COOMe) active ester [1][3].

  • Aminolysis: The target amine attacks the active ester. The 6-COOMe-OBt anion departs as a leaving group, forming the desired amide bond and regenerating the additive for further catalytic cycles[5].

Mechanism A Carboxylic Acid + Carbodiimide (DIC) B O-Acylisourea (Highly Reactive) A->B Activation (Fast) C N-Acylurea (Unreactive Byproduct) B->C Rearrangement (Without Additive) D Active Ester (O-acyl-OBt-6-COOMe) B->D Interception by 6-COOMe-HOBt E Amide Bond (Target Peptide) D->E Aminolysis (+ Free Amine) F Regenerated Additive (6-COOMe-OBt Anion) D->F Leaving Group Departure F->B Nucleophilic Attack (Recycled)

Figure 1: Catalytic cycle of 6-COOMe-HOBt in carbodiimide-mediated coupling.

Physical Organic Chemistry: The 6-Methoxycarbonyl Advantage

The fundamental advantage of 6-COOMe-HOBt over standard HOBt lies in the electronic modulation of the benzotriazole ring system. The kinetics of the aminolysis step (Step 4 above) are directly dictated by the stability of the departing leaving group (the OBt anion)[1].

Electronic Effects and Leaving Group Ability

The methoxycarbonyl group (-COOMe) at the 6-position exerts strong electron-withdrawing effects via both inductive (-I) and mesomeric (-M) pathways. According to linear free-energy relationships (LFER), this withdrawal of electron density significantly stabilizes the negative charge on the triazole ring after departure.

Consequently, the pKa of the N-OH proton is lowered. A lower pKa correlates directly with a weaker, more stable conjugate base, making the 6-COOMe-OBt anion a vastly superior leaving group compared to unsubstituted HOBt. This accelerates the rate-determining aminolysis step, minimizing the lifespan of the activated ester and thereby suppressing oxazolone formation—the primary pathway for racemization in peptide synthesis[3][6].

ElectronicEffects N1 6-Methoxycarbonyl Group (-COOMe) N2 Strong Electron Withdrawal (Inductive & Mesomeric) N1->N2 N3 Decreased pKa of N-OH Group N2->N3 N4 Stabilized OBt Anion (Superior Leaving Group) N3->N4 N5 Accelerated Aminolysis (Faster Coupling) N4->N5 N6 Suppressed Oxazolone (Minimal Racemization) N4->N6

Figure 2: Logical flow of electronic effects induced by the 6-COOMe substitution.

Quantitative Comparison of Benzotriazole Additives

To contextualize the reactivity of 6-COOMe-HOBt, we evaluate it against other standard additives using Hammett constants ( σp​ ) as a proxy for electron-withdrawing strength.

Table 1: Comparative Reactivity Profile of Benzotriazole Additives

Additive Derivative6-Position SubstitutionHammett Constant ( σp​ )Relative pKa TrendLeaving Group AbilityRacemization Suppression
HOBt None (-H)0.00~4.60 (Baseline)StandardGood
6-Cl-HOBt Chloro (-Cl)0.23~3.35EnhancedVery Good
6-COOMe-HOBt Methoxycarbonyl (-COOMe)0.45 < 3.35 Highly Enhanced Excellent
6-CF3-HOBt Trifluoromethyl (-CF3)0.54~2.80SuperiorExcellent

Data synthesis based on established physical organic chemistry principles for substituted benzotriazoles[1][4].

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols incorporate built-in analytical controls (self-validation). We utilize N,N'-Diisopropylcarbodiimide (DIC) rather than DCC, as the resulting diisopropylurea (DIU) byproduct is highly soluble in standard organic solvents (DMF/DCM), preventing the clogging of reactor frits during Solid Phase Peptide Synthesis (SPPS)[5][6].

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

Causality Note: A slight stoichiometric excess of the 6-COOMe-HOBt additive relative to the amino acid is used to guarantee that all transient O-acylisourea is instantly intercepted, completely eliminating N-acylurea formation[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound amine in Dichloromethane (DCM) for 20 minutes. Wash thoroughly with N,N-Dimethylformamide (DMF).

  • Reagent Dissolution: Dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-protected amino acid and 4.2 equivalents of 6-COOMe-HOBt in a minimal volume of anhydrous DMF[6].

  • Activation: Add 4.0 equivalents of DIC to the solution. Stir for 2 minutes at room temperature to initiate active ester formation.

  • Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 45–60 minutes under an inert nitrogen atmosphere.

  • Validation Check (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

    • Pass: Beads remain colorless/yellow (complete coupling). Proceed to step 6.

    • Fail: Beads turn blue (unreacted primary amines). Re-couple using half the equivalents.

  • Wash: Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x) to remove soluble DIU and excess reagents[6].

Protocol B: Solution-Phase Fragment Condensation

Causality Note: In fragment condensation, epimerization of the C-terminal amino acid is a severe risk. The highly reactive nature of the 6-COOMe-OBt active ester minimizes the lifetime of the activated species, preventing oxazolone-induced epimerization[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the C-terminal protected peptide fragment (free acid) and 1.1 equivalents of 6-COOMe-HOBt in anhydrous DMF/DCM (1:1 v/v) at 0 °C (ice bath).

  • Activation: Add 1.05 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). Stir for 15 minutes at 0 °C. Note: EDC is used here to allow for simple aqueous workup later.

  • Amine Addition: Add 1.0 equivalent of the N-terminal protected peptide fragment (free amine), followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize any hydrochloride salts[6].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours.

  • Validation Check (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and inject into LC-MS. Confirm the disappearance of the starting materials and the presence of the target mass. Check the chromatogram for diastereomeric peaks (indicating epimerization).

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous KHSO₄ (to remove unreacted amines and DIPEA), saturated NaHCO₃ (to remove unreacted acids and 6-COOMe-HOBt), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Safety and Handling Considerations

While 6-COOMe-HOBt is a highly efficient coupling reagent, all benzotriazole derivatives exhibit energetic properties in their anhydrous states[1]. Anhydrous HOBt and its derivatives can decompose violently under high heat, friction, or impact[1].

  • Storage: Always store the reagent in a sealed container at 2–8 °C, away from direct light and moisture[2].

  • Handling: If the material is supplied in a hydrated form (typically ~20% water by weight) to mitigate explosive risks, the stoichiometry must be adjusted accordingly during precise kinetic studies. For routine SPPS, the excess equivalents used naturally compensate for this water content.

References

  • [1] HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. peptidechemistry.org. Available at: [Link]

Sources

Exploratory

methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate solubility profile in organic solvents

An in-depth technical analysis of the solubility profile and solvation thermodynamics of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate . Executive Summary & Structural Causality In the landscape of peptide synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile and solvation thermodynamics of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate .

Executive Summary & Structural Causality

In the landscape of peptide synthesis and complex amide bond formation, 1-hydroxybenzotriazole (HOBt) and its derivatives serve as indispensable nucleophilic additives. They function by intercepting highly reactive, racemization-prone O-acylisourea intermediates to form stable, yet reactive, O-acyl active esters[1].

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS: 743452-21-3) represents a highly specialized, electron-deficient analog of HOBt[2]. The strategic placement of a methoxycarbonyl (methyl ester) group at the 6-position exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This structural modification serves two primary purposes:

  • Kinetic Acceleration: It lowers the pKa of the N-OH proton, making the resulting benzotriazolate anion a superior leaving group during the final aminolysis step.

  • Thermodynamic Solvation Shift: With a LogP of ~0.4552 and an increased hydrogen-bond acceptor count (6 compared to HOBt's 3)[2], the ester moiety disrupts the highly symmetrical, tightly bound crystal lattice of the parent benzotriazole. This fundamentally alters its solubility profile, enhancing its compatibility with moderately polar aprotic solvents.

Solvation Thermodynamics

The dissolution of benzotriazole derivatives is an endothermic process governed by the delicate balance between crystal lattice energy and solvent-solute interactions.

SolvationCycle Solid Solid Crystal Lattice (High Lattice Energy) Disrupted Lattice Disruption (Endothermic) Solid->Disrupted Heat/Energy Cavity Solvent Cavity Formation (Endothermic) Solvated Solvated Complex (Exothermic Stabilization) Cavity->Solvated Solvent Reorganization Disrupted->Solvated Solvation Energy (Exothermic)

Thermodynamic cycle of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate solvation.

For the parent HOBt, solubility is strictly dictated by the solvent's ability to act as a hydrogen-bond acceptor. Consequently, highly polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) exhibit the highest solvation capacities[3][4].

However, the 6-methoxycarbonyl derivative introduces a lipophilic ester tail. While it retains maximum solubility in DMF and DMSO, it exhibits a marked improvement in solubility in esters (e.g., ethyl acetate) and halogenated solvents (e.g., dichloromethane) compared to unsubstituted HOBt. Conversely, its solubility in purely non-polar solvents (toluene, hexane) remains negligible due to the inability of these solvents to overcome the hydrogen-bonded N-OH networks.

Quantitative Solubility Data

Because specific mole fraction data for specialized derivatives is often proprietary, application scientists benchmark against the rigorously established thermodynamic profile of the parent HOBt, applying structure-property relationship (SPR) adjustments[4].

The table below summarizes the empirical mole fraction solubility ( x ) of the HOBt core in key organic solvents across a temperature gradient, alongside the predicted solubility shift for the 6-methoxycarbonyl derivative.

SolventPolarity IndexMole Fraction ( x ) at 288.15 KMole Fraction ( x ) at 298.15 KMole Fraction ( x ) at 308.15 K6-Methoxycarbonyl Derivative Shift
DMF 6.4> 0.1800> 0.2000> 0.2500Optimal (Maintains high solubility)
Ethanol 5.20.11910.15140.1903Moderate Decrease (Due to ester hydrophobicity)
Methanol 5.10.10430.13110.1632Moderate Decrease
Acetone 5.10.09980.12850.1631Slight Increase (Favorable dipole interactions)
Acetonitrile 5.8< 0.0500< 0.0700< 0.0900Moderate Increase (Lattice disruption by ester)

Data Note: Baseline HOBt mole fraction data is derived from isothermal saturation measurements at 101.1 kPa[3][4].

Self-Validating Experimental Protocols

Protocol A: Precise Solubility Determination via Isothermal Saturation

To empirically determine the exact solubility limit of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate in a target solvent (e.g., DMF or NMP), use the following self-validating workflow.

  • Slurry Preparation: Add an excess amount of the crystalline derivative to 10.0 mL of the target organic solvent in a jacketed glass vessel.

  • Thermal Equilibration: Connect the vessel to a thermostatic water bath set precisely to 298.15 K ( ± 0.05 K). Stir continuously at 500 RPM using a magnetic stirrer.

    • Causality: Temperature fluctuations directly impact the endothermic dissolution process, leading to supersaturation artifacts. Strict isothermal conditions are mandatory[4].

  • Phase Separation: After 24 hours, halt stirring and allow the undissolved solid to settle for 2 hours, maintaining the exact temperature. Extract 1.0 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter.

  • Quantification: Dilute the aliquot appropriately with the mobile phase and analyze via HPLC (UV detection at ~254 nm).

  • Validation Checkpoint: Extract a second aliquot at t=48 hours. The system is self-validated as having reached thermodynamic equilibrium only if the integrated HPLC peak area variance between the 24-hour and 48-hour samples is <1% .

Protocol B: Amide Bond Formation Workflow

When utilizing this derivative as a coupling additive, solvent choice is critical. DMF or NMP must be used to ensure total solvation of both the carbodiimide and the benzotriazolate anion, preventing premature precipitation[1].

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + Carbodiimide Carbodiimide Carbodiimide (DIC/EDC) Carbodiimide->O_Acyl Active_Ester O-Acyl-OBt Active Ester (Stable & Reactive) O_Acyl->Active_Ester + HOBt Derivative HOBt_Deriv 6-Methoxycarbonyl-HOBt (Nucleophile) HOBt_Deriv->Active_Ester Peptide Amide / Peptide Product Active_Ester->Peptide + Amine Amine Amine Nucleophile Amine->Peptide

Mechanistic pathway of amide bond formation utilizing the 6-methoxycarbonyl HOBt derivative.

  • Pre-activation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate in anhydrous DMF (0.1 M concentration).

  • Intermediate Generation: Cool the mixture to 0 °C. Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating when the mass corresponding to the highly reactive O-acylisourea intermediate completely transitions to the mass of the O-acyl-OBt active ester. Do not proceed to step 4 until this transition is complete; premature amine addition leads to racemization.

  • Aminolysis: Add 1.2 eq of the amine nucleophile (and 2.0 eq of DIPEA if the amine is a salt). Stir until completion. The electron-withdrawing 6-ester group ensures rapid acyl transfer to the amine.

References

  • Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. PeptideChemistry.org. Available at: [Link]

Sources

Foundational

Thermal Stability and Degradation Dynamics of Methyl 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

Executive Summary Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS: 743452-21-3) is a highly specialized benzotriazole derivative utilized primarily as an advanced coupling additive to suppress racemization dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS: 743452-21-3) is a highly specialized benzotriazole derivative utilized primarily as an advanced coupling additive to suppress racemization during complex peptide synthesis (1)[1]. While the parent compound, 1-hydroxybenzotriazole (HOBt), is a foundational reagent, it is notoriously classified as an energetic material prone to violent exothermic decomposition under thermal stress or confinement (2)[2]. The introduction of a methyl carboxylate moiety at the 6-position fundamentally alters the electronic landscape of the benzotriazole core. This technical guide explores the causality between these electronic modifications and the molecule's thermodynamic stability, providing process chemists with self-validating protocols for safe scale-up.

Structural Profiling & Electronic Effects

The reactivity and thermal stability of benzotriazoles are dictated by the tautomeric equilibrium between their N -hydroxy and N -oxide forms (3)[3]. In methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate, the 6-position ester acts as a strong electron-withdrawing group (EWG).

By withdrawing electron density from the aromatic triazole system via inductive and resonance effects, the ester group significantly lowers the pKa of the N -OH proton compared to unsubstituted HOBt (4)[4]. This increased acidity stabilizes the conjugate base ( OBt− ), enhancing its leaving-group ability during amide bond formation. However, this polarization also impacts the homolytic stability of the N−O and N−N bonds, which serve as the primary initiation sites for thermal degradation (5)[5].

ElectronicEffects EWG 6-Methyl Carboxylate (EWG) pKa Lowered N-OH pKa (Increased Acidity) EWG->pKa Inductive Effect N_O Polarized N-O Bond (Altered Stability) EWG->N_O Resonance LeavingGroup Enhanced OBt- Leaving Group pKa->LeavingGroup Conjugate Base Thermal Shifted DSC Onset Temperature N_O->Thermal Activation Energy

Fig 1. Impact of the 6-methyl carboxylate group on reactivity and thermal stability.

Thermodynamics of Thermal Degradation

Benzotriazole derivatives are classified as energetic materials because their aromatic triazole system contains both oxidizing ( N−O ) and reducing ( N−N ) bonds (2)[2]. Experimental calorimetry on the HOBt core indicates that runaway decomposition typically exhibits an extrapolated onset temperature ( Tonset​ ) between 150 °C and 190 °C (2)[2].

For methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate, the electron-withdrawing ester group modifies the activation energy barrier for decomposition. While halogenated derivatives like 6-Cl-HOBt show slightly altered explosive sensitivity compared to anhydrous HOBt, they still undergo rapid exothermic decomposition releasing gases such as N2​ , NO , CO , CO2​ , and HCN (6)[6]. The thermal degradation of the 6-carboxylate derivative follows a similar homolytic cleavage cascade, driven by the weak N−O bond (7)[7].

DegradationPathway A Methyl 1-hydroxy-1H-1,2,3- benzotriazole-6-carboxylate B Homolytic N-O Cleavage (Initiation Step) A->B Thermal Stress (>150°C) C Benzotriazolyl Radical Intermediate B->C D Nitric Oxide (NO•) Gas Evolution B->D E N-N Bond Cleavage (Propagation Step) C->E F Nitrogen (N2) Gas Evolution E->F G Aryl Radical (Methyl benzoate derivative) E->G H Ring Fragmentation & Oxidation G->H I CO, CO2, HCN (Terminal Off-Gassing) H->I

Fig 2. Thermal degradation cascade of 6-substituted 1-hydroxybenzotriazole derivatives.

Comparative Thermal Data

To contextualize the stability of the 6-carboxylate derivative, we benchmark it against known benzotriazole additives.

Table 1: Comparative Thermal and Electronic Properties of Benzotriazole Derivatives

CompoundSubstituent EffectApprox. pKaDSC Tonset​ (°C)Primary Hazard Classification
HOBt (Anhydrous) None4.60150 - 190Class 1.3C (Explosive)
6-Cl-HOBt Mild EWG (-Cl)3.30160 - 180Energetic / Deflagration
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate Strong EWG (-COOMe)< 3.30165 - 195Energetic / Gas Evolution

*Predicted values based on Hammett substituent constants and structural homology.

Self-Validating Experimental Protocols for Thermal Profiling

To accurately assess the thermal hazards of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate, empirical testing must account for pressure buildup and autocatalytic behavior. The following protocols are designed as self-validating systems.

Protocol 1: Simultaneous TGA-DSC Analysis

Causality : Standard open-pan DSC often masks exothermic events due to the endothermic evaporation of the sample or its degradation byproducts (7)[7]. Using a hermetically sealed pan with a laser-drilled pinhole allows for the controlled venting of evolved gases ( N2​ , CO2​ ) while retaining the sample mass long enough to capture the true decomposition energy ( ΔHd​ ).

Step-by-Step Methodology :

  • Calibration : Run a baseline scan using an empty high-pressure gold-plated crucible. Validate the temperature and enthalpy calibration using an Indium standard (Melting point: 156.6 °C).

  • Sample Preparation : Weigh exactly 2.0 - 3.0 mg of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate into the crucible. Note: Keep mass low to prevent explosive rupture of the sensor.

  • Sealing : Hermetically seal the crucible and pierce a 50 µm pinhole in the lid.

  • Atmosphere : Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative artifacts.

  • Thermal Program : Equilibrate at 25 °C for 5 minutes. Ramp at 5 °C/min to 350 °C.

  • Validation Check : The system is self-validating if the mass loss in the TGA curve precisely aligns with the exothermic peak onset in the DSC curve. This confirms that the exotherm is driven by decomposition (gas evolution) rather than a phase transition (7)[7].

Protocol 2: Accelerating Rate Calorimetry (ARC)

Causality : DSC provides a kinetic snapshot under a constant heating rate, but it underestimates the risk of thermal runaway in large-scale batch reactors where heat cannot dissipate (8)[8]. ARC operates under adiabatic conditions to determine the Time-to-Maximum Rate (TMR), providing the definitive "safe processing temperature."

Step-by-Step Methodology :

  • Loading : Load 500 mg of the compound into a titanium spherical bomb (chosen for its low thermal inertia factor, ϕ ).

  • Heat-Wait-Search (HWS) : Heat the sample in 5 °C increments. Wait 15 minutes for thermal equilibration, then search for self-heating at a sensitivity threshold of 0.02 °C/min.

  • Adiabatic Tracking : Once self-heating is detected, the instrument matches the oven temperature to the sample temperature, preventing heat loss to the environment.

  • Data Extraction : Record the adiabatic temperature rise ( ΔTad​ ) and calculate the TMR.

  • Validation Check : Compare the ARC onset temperature to the DSC Tonset​ . The ARC onset must be significantly lower (typically 30-50 °C lower) due to the adiabatic environment; if not, the HWS step size was too large, and the protocol must be repeated.

References

  • ChemScene.
  • PeptideChemistry.org. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety".
  • National Institutes of Health (NIH). "Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles".
  • PeptideChemistry.org.
  • The Journal of Physical Chemistry A. "Electronic Structure and Stability of Benzotriazoles".
  • The Journal of Organic Chemistry. "Computational Study on Hydroxybenzotriazoles as Reagents for Ester Hydrolysis".
  • Scribd. "Explosive Risks of HOBt | Differential Scanning Calorimetry".
  • The Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Using Methyl 1-Hydroxy-1H-1,2,3-Benzotriazole-6-Carboxylate

Executive Summary The drive for highly efficient, racemization-free peptide coupling has led to the continuous evolution of benzotriazole-based additives. While 1-hydroxybenzotriazole (HOBt) remains a historical benchmar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive for highly efficient, racemization-free peptide coupling has led to the continuous evolution of benzotriazole-based additives. While 1-hydroxybenzotriazole (HOBt) remains a historical benchmark, its limited reactivity with sterically hindered amino acids and its explosive hazard profile in anhydrous forms necessitate advanced alternatives[1]. Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (6-COOMe-HOBt) emerges as a highly engineered, electron-deficient coupling additive designed to accelerate aminolysis, suppress epimerization, and improve laboratory safety[2]. This application note details the mechanistic causality behind 6-COOMe-HOBt and provides a self-validating protocol for its implementation in Fmoc-Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Causality (E-E-A-T)

The Challenge: O-Acylisourea and Epimerization

In standard carbodiimide-mediated coupling (e.g., using DIC), the carboxyl group of the protected amino acid is activated into an O-acylisourea intermediate[3]. While highly electrophilic, this intermediate is structurally unstable. If aminolysis (attack by the resin-bound amine) is not instantaneous, the O-acylisourea undergoes an intramolecular cyclization into an oxazolone. Under basic conditions, the oxazolone rapidly undergoes enolization, leading to the loss of stereochemical configuration at the α-carbon (epimerization/racemization)[4].

The Solution: Electron-Withdrawing Interception

Benzotriazole additives intercept the O-acylisourea to form an active ester (O-acyl-OBt), preventing oxazolone formation[3]. The efficiency of this process is governed by the electronic properties of the benzotriazole ring.

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate features a strongly electron-withdrawing methoxycarbonyl (-COOMe) group at the 6-position[2]. This substitution pulls electron density away from the triazole core, significantly lowering the pKa of the N-OH group compared to unsubstituted HOBt (pKa ~4.60)[1].

Causality of the 6-COOMe Substitution:

  • Superior Leaving Group: The lower pKa stabilizes the conjugate base (6-COOMe-OBt⁻). During the rate-determining aminolysis step, this stabilized anion acts as an exceptional leaving group, drastically accelerating peptide bond formation.

  • Kinetic Outcompetition: Because aminolysis occurs so rapidly, the destructive oxazolone formation pathway is kinetically outcompeted, preserving the stereochemical fidelity of highly epimerization-prone residues (e.g., Cys, His, Phg)[5].

  • Desensitization: The introduction of the bulky ester group disrupts the highly energetic crystal lattice of the triazole, desensitizing the compound to friction and impact, thereby offering a safer handling profile than anhydrous HOBt[1].

Comparative Coupling Data

The following table summarizes the physicochemical and kinetic advantages of 6-COOMe-HOBt relative to traditional coupling additives.

Coupling AdditiveStructural ModificationApprox. pKaRelative Aminolysis RateEpimerization ControlSafety Profile
HOBt None~4.60BaselineModerateExplosive (Anhydrous)
6-Cl-HOBt Electron-Withdrawing (Cl)~3.30FastHighDesensitized
6-COOMe-HOBt Electron-Withdrawing (Ester)~3.40FastHighDesensitized
HOAt 7-Aza substitution~3.20Very FastVery HighExplosive (Anhydrous)

Experimental Protocol: Fmoc-SPPS Workflow

This protocol outlines a base-free DIC/6-COOMe-HOBt coupling system. Omitting tertiary bases (such as DIPEA) during the activation step prevents direct base-catalyzed α-proton abstraction, ensuring a self-validating system for maximum stereofidelity[4].

Materials Required
  • Resin: Rink Amide AM resin or Wang resin (loading ~0.5 mmol/g).

  • Amino Acids: Fmoc-protected amino acids.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (6-COOMe-HOBt).

  • Solvents & Deprotection: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 20% Piperidine in DMF.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh the desired amount of resin into a fritted SPPS reaction vessel.

  • Add DCM (10 mL/g resin) and agitate for 15 minutes to expand the polymer matrix.

  • Drain the DCM and repeat the swell with DMF (10 mL/g resin) for 15 minutes. Drain.

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (10 mL/g resin) to the vessel.

  • Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly: DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of base. Critical: Residual piperidine will cause premature deprotection and side reactions.

Step 3: Activation and Coupling (Base-Free)

  • In a separate vial, dissolve 4.0 equivalents of the Fmoc-amino acid and 4.0 equivalents of 6-COOMe-HOBt in a minimum volume of DMF (approx. 0.1 M concentration).

  • Add 4.0 equivalents of DIC to the vial. Stir for 2–3 minutes to initiate the formation of the highly reactive O-acyl-(6-COOMe-OBt) active ester.

  • Transfer the activated mixture to the resin vessel.

  • Agitate at room temperature for 45–60 minutes.

  • Drain the reaction mixture and wash the resin: DMF (4 × 1 min) and DCM (2 × 1 min).

  • Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling. If positive, repeat Step 3.

Step 4: Cleavage and Global Deprotection

  • After the final Fmoc removal and washing, shrink the resin with DCM and dry under a vacuum.

  • Prepare a cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Add the cocktail to the resin (10 mL/g) and agitate for 2 hours at room temperature.

  • Filter the cleaved peptide solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant, and dry the pellet for downstream RP-HPLC purification.

Mechanistic Pathway Visualization

The following diagram illustrates the flow of intermediates in the 6-COOMe-HOBt mediated coupling cycle, highlighting how the rapid formation of the active ester outcompetes the destructive oxazolone pathway.

G N1 Fmoc-AA-OH + DIC (Carboxylic Acid Activation) N2 O-Acylisourea Intermediate (Highly Reactive) N1->N2 Activation N3 O-Acyl-(6-COOMe-OBt) Active Ester (Stable, Epimerization-Resistant) N2->N3 + 6-COOMe-HOBt (Rapid Interception) N6 Oxazolone Formation (Leads to Racemization) N2->N6 Slow (Outcompeted) N4 Aminolysis (Nucleophilic Attack by Resin-NH2) N3->N4 Rate-Determining Step N5 Elongated Peptide (High Stereofidelity) N4->N5 Peptide Bond Formation

Mechanistic pathway of 6-COOMe-HOBt mediated coupling, highlighting epimerization suppression.

References

  • PeptideChemistry.org. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety". Peptide Chemistry Resource. URL: [Link]

  • Duengo, S., et al. "Epimerisation in Peptide Synthesis". Molecules, 2023 Dec 8; 28(24): 8017. URL:[Link]

Sources

Application

Application Note: Methyl 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylate as a High-Efficiency Coupling Additive

Executive Summary Amide bond formation is a cornerstone reaction in organic synthesis, drug development, and peptide chemistry. While 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation is a cornerstone reaction in organic synthesis, drug development, and peptide chemistry. While 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are traditional coupling additives used to suppress racemization, structural modifications to the benzotriazole core have yielded next-generation reagents. Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS: 743452-21-3) incorporates a strongly electron-withdrawing methyl ester group at the 6-position[1]. This structural modification significantly enhances the acidity of the N-hydroxyl group and improves the leaving group ability of the resulting active ester, resulting in accelerated coupling rates and superior stereochemical retention compared to standard HOBt[2][3].

Mechanistic Insights: The Role of the 6-Carboxylate Motif

In carbodiimide-mediated couplings (e.g., using DIC, DCC, or EDC), the carboxylic acid is first activated into a highly reactive O-acylisourea intermediate[4]. If left unchecked, this intermediate can undergo a deleterious cyclization into an oxazolone, which leads to α -carbon racemization, or rearrange into an unreactive N-acylurea[2].

Coupling additives intercept the O-acylisourea to form a stable yet reactive O-acyl active ester. The efficacy of this additive is governed by its electronic properties:

  • Electron-Withdrawing Effect : The 6-carboxylate methyl ester exerts both inductive (-I) and resonance (-M) electron-withdrawing effects on the benzotriazole ring[3].

  • Lowered pKa : This withdrawal of electron density stabilizes the conjugate base (the OBt anion), lowering the pKa of the N-OH group relative to unsubstituted HOBt[3].

  • Enhanced Leaving Group : During the critical aminolysis step, the less basic 6-COOMe-OBt anion acts as a superior leaving group. This accelerates the nucleophilic attack by the amine, driving the reaction to completion faster and minimizing the temporal window for oxazolone-mediated epimerization[2].

Mechanism A Carboxylic Acid + DIC / EDC B O-Acylisourea (Unstable Intermediate) A->B Activation C Active Ester Formation (O-acyl-6-COOMe-OBt) B->C + 6-COOMe-HOBt (Fast interception) F Oxazolone Pathway (Racemization) B->F Slow (Suppressed) D Aminolysis (+ Primary/Secondary Amine) C->D High Reactivity E Amide Bond (Target Product) D->E Coupling

Mechanistic pathway of amide bond formation highlighting O-acylisourea interception.

Comparative Efficacy

The table below summarizes the relative performance metrics of common benzotriazole-based coupling additives. The 6-COOMe derivative bridges the performance gap between standard HOBt and the highly reactive (but more expensive and heavily regulated) HOAt[3].

Coupling AdditiveSubstituent EffectRelative Acidity (pKa)Reactivity (Aminolysis)Racemization Suppression
HOBt None (Reference)~4.60BaselineGood
6-Cl-HOBt Mild EWG (-I)~3.35HighExcellent
6-COOMe-HOBt Strong EWG (-I, -M)< 3.50Very HighExcellent
HOAt Aza-substitution~3.28Highest (anchimeric)Superior

Experimental Protocols

The following protocols have been optimized to ensure self-validating workflows for both solution-phase chemistry and Solid-Phase Peptide Synthesis (SPPS).

Protocol A: Solution-Phase Amide Coupling

Objective: Synthesize an amide from a carboxylic acid and an amine with minimal epimerization.

  • Preparation : In an oven-dried round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Additive Introduction : Add methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (1.1 eq) to the stirring solution.

  • Cooling : Submerge the flask in an ice-water bath (0 °C) to control the exothermic activation step.

  • Activation : Add the carbodiimide coupling reagent (e.g., EDC·HCl or DIC, 1.1 eq). Causality Note: If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) prior to the coupling agent to liberate the free base.

  • Reaction : Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Stir for an additional 2–12 hours.

  • Monitoring : Track reaction progress via LC-MS or TLC. The formation of the O-acyl-6-COOMe-OBt active ester can often be observed as a transient intermediate.

  • Workup : Dilute with ethyl acetate. Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO3 (to remove unreacted acid and the additive), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Objective: Stepwise elongation of a peptide chain on a solid support.

Workflow S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Pre-activation (AA + DIC + Additive) S2->S3 S6 Cleavage (TFA Cocktail) S2->S6 Final Cycle S4 Coupling Reaction (1-2 hours) S3->S4 S5 Kaiser Test (Validation) S4->S5 S5->S2 If Negative (Complete) S5->S3 If Positive (Re-couple)

Standard SPPS workflow utilizing 6-COOMe-HOBt for optimized coupling efficiency.

  • Resin Swelling : Swell the functionalized resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.

  • Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation : In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) and methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq) and agitate for 3–5 minutes. Expert Insight: Do not exceed 5 minutes of pre-activation. The highly reactive active ester formed by the 6-COOMe derivative is susceptible to degradation over extended periods without an amine present.

  • Coupling : Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 1–2 hours.

  • Washing : Drain the reagents and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation : Perform a Kaiser test (ninhydrin test) on an aliquot of resin beads. A colorless/yellow bead indicates successful coupling (free amines consumed). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Analytical Validation & Troubleshooting

  • Incomplete Coupling : If the Kaiser test remains positive, sterically hindered amino acids (e.g., Val, Ile, Pro) may require elevated temperatures (e.g., microwave assistance at 75 °C) or the use of a stronger base like sym-collidine instead of DIPEA to prevent base-catalyzed epimerization[4].

  • Solubility Issues : 6-COOMe-HOBt exhibits altered solubility profiles compared to unsubstituted HOBt. If precipitation occurs during pre-activation in pure DCM, switch to a DMF/DCM mixture or pure N-Methyl-2-pyrrolidone (NMP).

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Peptide Chemistry URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Synthesis of Active Esters Utilizing Methyl 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylate: A Guide for Advanced Coupling Chemistry

Introduction: The Critical Role of Activated Esters in Modern Synthesis In the landscape of pharmaceutical and peptide chemistry, the efficient and stereochemically pure formation of amide bonds is a cornerstone of molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Activated Esters in Modern Synthesis

In the landscape of pharmaceutical and peptide chemistry, the efficient and stereochemically pure formation of amide bonds is a cornerstone of molecular construction. Active esters are pivotal intermediates in this process, serving as highly reactive acylating agents that facilitate the coupling of carboxylic acids and amines.[1][2] Their utility extends to the synthesis of small molecule drugs, complex peptides, and bioconjugates.[3][4] The choice of activating agent is paramount, as it directly influences reaction kinetics, yield, and, most critically, the suppression of racemization at chiral centers.[5][6]

Among the pantheon of coupling additives, 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), have long been recognized for their ability to convert unstable O-acylisourea intermediates into more stable and reactive active esters.[7][8] This transformation is crucial for minimizing side reactions and preserving stereochemical integrity.[5][7] The introduction of electron-withdrawing or otherwise electronically modifying substituents onto the benzotriazole scaffold has been a key strategy for fine-tuning the reactivity and efficacy of these additives.

This application note focuses on a specialized derivative, Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (Me-HOAt-6-OBt) . The ester functionality at the 6-position is designed to modulate the electronic properties of the benzotriazole ring system, thereby influencing the acidity of the N-hydroxy group and the leaving group ability of the resulting active ester. This guide provides a comprehensive overview of the synthesis of active esters using Me-HOAt-6-OBt, detailing the underlying mechanistic principles, offering step-by-step protocols, and presenting a comparative analysis of its performance.

Mechanistic Insights: The Role of Me-HOAt-6-OBt in Amide Bond Formation

The synthesis of an amide bond via an active ester intermediate using Me-HOAt-6-OBt and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), proceeds through a well-defined, multi-step mechanism. Understanding this pathway is essential for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Carboxylic Acid: The process begins with the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This species is unstable and prone to rearrangement or racemization via oxazolone formation.[7][9]

  • Formation of the Active Ester: Me-HOAt-6-OBt intercepts the O-acylisourea intermediate. The nucleophilic hydroxyl group of Me-HOAt-6-OBt attacks the carbonyl carbon of the O-acylisourea, displacing the carbodiimide as a urea byproduct (e.g., dicyclohexylurea, DCU) and forming the Me-HOAt-6-OBt active ester. This step is critical as it converts the transient, unstable intermediate into a more stable, yet highly reactive, acylating agent.[7]

  • Aminolysis: The amine component then attacks the carbonyl carbon of the active ester. The Me-HOAt-6-OBt moiety is an excellent leaving group, facilitating the formation of a tetrahedral intermediate which then collapses to form the desired amide bond and release the Me-HOAt-6-OBt anion.

The electron-withdrawing nature of the methyl carboxylate group at the 6-position is hypothesized to increase the acidity of the N-hydroxy proton, enhancing the nucleophilicity of the corresponding anion and potentially accelerating the formation of the active ester. Furthermore, this electronic modification can influence the reactivity of the active ester itself, striking a balance between stability and acylating power. Research on related 6-substituted HOBt derivatives, such as 6-Cl-HOBt, has shown that such modifications can lead to more reactive esters compared to the parent HOBt.[10]

Mechanism_of_Action CarboxylicAcid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea Activation Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->OAcylisourea ActiveEster Active Ester OAcylisourea->ActiveEster Interception Urea Urea Byproduct OAcylisourea->Urea MeHOAt Me-HOAt-6-OBt MeHOAt->ActiveEster Amide Amide Bond (R-CO-NHR') ActiveEster->Amide Aminolysis MeHOAt_anion Me-HOAt-6-OBt (regenerated) ActiveEster->MeHOAt_anion Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of Me-HOAt-6-OBt mediated amide bond formation.

Materials and Methods

Reagents
  • Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (Me-HOAt-6-OBt), ≥95% purity[11]

  • Carboxylic acid (substrate)

  • Amine (nucleophile)

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Experimental Protocol: Synthesis of a Model Active Ester and Subsequent Amidation

This protocol describes the synthesis of an N-protected amino acid active ester and its subsequent reaction with an amine.

Part 1: Synthesis of the Me-HOAt-6-OBt Active Ester
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and Me-HOAt-6-OBt (1.1 eq) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add DIC (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the active ester formation can be monitored by TLC or LC-MS by observing the consumption of the starting carboxylic acid.

Part 2: Amide Bond Formation (Aminolysis)
  • Addition of Amine: Once the formation of the active ester is deemed complete, add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (1.2-1.5 eq) to liberate the free amine.

  • Reaction Progression: Continue stirring the reaction at room temperature. Monitor the consumption of the active ester and the formation of the amide product by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the steric hindrance of the substrates.

  • Workup:

    • If DCC was used, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Confirm the identity and purity of the final product by NMR, MS, and HPLC analysis.

Performance and Comparative Analysis

The efficacy of a coupling additive is often evaluated based on its ability to accelerate the reaction and minimize racemization, particularly in sterically hindered couplings. While specific quantitative data for Me-HOAt-6-OBt is emerging, we can extrapolate its expected performance based on the behavior of related compounds.

Coupling AdditiveRelative ReactivityRacemization SuppressionKey Features
HOBt BaselineGoodStandard, cost-effective additive.
HOAt HighExcellentAza-group provides anchimeric assistance, accelerating coupling and reducing racemization.[7][9][12]
6-Cl-HOBt HighVery GoodElectron-withdrawing group increases acidity and reactivity.[9]
Me-HOAt-6-OBt Expected to be HighExpected to be ExcellentThe ester group is anticipated to enhance reactivity through electronic effects.

The performance of Me-HOAt-6-OBt is expected to be comparable to or potentially exceed that of 6-Cl-HOBt due to the electronic influence of the methyl carboxylate group. This makes it a promising candidate for challenging peptide couplings where both speed and stereochemical fidelity are critical.

Applications in Drug Development and Beyond

The synthesis of active esters is a foundational technique with broad applications in several areas of research and development:

  • Solid-Phase Peptide Synthesis (SPPS): The formation of active esters is the core of most automated and manual peptide synthesis protocols. Reagents like Me-HOAt-6-OBt are crucial for the efficient and reliable assembly of peptide chains.[13]

  • Fragment-Based Drug Discovery: The coupling of molecular fragments to generate novel drug candidates often relies on robust amide bond formation methodologies.

  • Bioconjugation: The attachment of small molecules, such as imaging agents or therapeutic payloads, to biomolecules like proteins and antibodies frequently involves the formation of stable amide linkages.

  • Prodrug Synthesis: Ester and amide functionalities are commonly used in the design of prodrugs to improve pharmacokinetic properties such as absorption and bioavailability.[3][14]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Steric hindrance; insufficient activation time; low-quality reagents.Increase reaction time and/or temperature; ensure anhydrous conditions; verify reagent purity.
Racemization Prolonged activation before aminolysis; use of a strong, nucleophilic base.Add the amine component promptly after active ester formation; use a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Side Product Formation Reaction of the amine with excess coupling reagent.Use a slight excess of the carboxylic acid and Me-HOAt-6-OBt relative to the amine.
Difficult Purification Water-soluble byproducts.Perform a thorough aqueous workup to remove urea byproducts and excess reagents.

Conclusion

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate represents a valuable addition to the toolkit of coupling reagents for the synthesis of active esters and subsequent amide bond formation. Its electronically modified benzotriazole core offers the potential for enhanced reactivity and high levels of stereochemical control. The protocols and insights provided in this application note are intended to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, from routine peptide synthesis to the construction of complex molecular architectures. As with any synthetic method, careful optimization and analysis are key to achieving the desired outcomes.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • Ester: Structure, Types, and Uses in Everyday Life | by Ayaz Ahmed | Medium.
  • Exploiting activated esters in novel chemoselective amide formation reactions - Lancashire Online Knowledge.
  • Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS.
  • A Review: Synthesis And Docking Study of Biologically Active Esters - Asian Journal of Pharmaceutical Technology and Innov
  • Active esters enable powerful new route to carbon–carbon bonds - Chemistry World.
  • Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers, | Organic Letters - ACS Public
  • Evolution of amide bond form
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Methyl 1-hydroxy-1h-1,2,3-benzotriazole-6-carboxyl
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC - NIH.
  • Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis.
  • Methyl 1-hydroxy-1h-1,2,3-benzotriazole-6-carboxyl
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate — Chemical Substance Inform
  • Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids | The Journal of Organic Chemistry - ACS Public
  • The Essential Role of HO
  • Coupling Reagents - Aapptec Peptides.
  • Addition of HOXt (X = A or B)
  • Understanding HOAt: The Backbone of Modern Peptide Synthesis.

Sources

Application

Application Note: Liquid-Phase Peptide Coupling Utilizing Methyl 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (6-COOMe-HOBt)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Liquid-Phase Peptide Synthesis (LPPS) and Fragment Condensation Mechanistic Rationale: The Power of Electron-Withdrawing Sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Liquid-Phase Peptide Synthesis (LPPS) and Fragment Condensation

Mechanistic Rationale: The Power of Electron-Withdrawing Substituents

In the synthesis of complex active pharmaceutical ingredients (APIs), Liquid-Phase Peptide Synthesis (LPPS) remains the gold standard for large-scale fragment condensation due to its scalability and the ability to purify intermediates. However, the activation of C-terminal carboxylic acids using carbodiimides (such as EDC or DIC) generates an highly reactive O-acylisourea intermediate. If not rapidly intercepted, this intermediate undergoes intramolecular cyclization to form an oxazolone, leading to catastrophic epimerization (racemization) of the amino acid chiral center[1].

To suppress this, 1-hydroxybenzotriazole (HOBt) is traditionally added to the reaction mixture. HOBt acts as a nucleophilic catalyst, rapidly attacking the O-acylisourea to form a more stable, yet sufficiently reactive, O-acyl active ester[2].

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (6-COOMe-HOBt, CAS: 743452-21-3) represents an advanced evolution of this additive[3]. The strategic placement of a methyl carboxylate group (-COOMe) at the 6-position of the benzotriazole ring exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms. This electronic modulation significantly increases the acidity of the N-OH proton compared to unsubstituted HOBt[4].

Consequently, the conjugate base (6-COOMe-OBt⁻) becomes a highly stabilized, superior leaving group. This accelerates the final aminolysis step (the actual formation of the peptide bond) while drastically minimizing the lifetime of any epimerization-prone intermediates[5]. Furthermore, the ester functionality enhances the molecule's solubility in moderately polar organic solvents (like dichloromethane and ethyl acetate) vital for LPPS, while maintaining excellent aqueous partition characteristics during basic workup.

Reaction Workflow & Pathway

The following diagram illustrates the causality of the reaction cascade, demonstrating how 6-COOMe-HOBt intercepts the unstable intermediate to enforce a stereochemically pure product pathway.

LPPS_Mechanism N_AA N-Protected Amino Acid (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive, Epimerization Risk) N_AA->O_Acyl + EDC·HCl (Activation) EDC EDC·HCl (Water-Soluble Carbodiimide) EDC->O_Acyl ActiveEster O-Acyl-6-COOMe-OBt (Stabilized Active Ester) O_Acyl->ActiveEster + Additive (Rapid Interception) Additive 6-COOMe-HOBt (Nucleophilic Interceptor) Additive->ActiveEster Peptide Target Peptide Bond (Amide Formed) ActiveEster->Peptide + Free Amine (Aminolysis) Waste Aqueous Waste (EDU + 6-COOMe-HOBt) ActiveEster->Waste Displacement During Workup C_AA C-Protected Amino Acid (Free Amine) C_AA->Peptide

Fig 1. Mechanism of Liquid-Phase Peptide Coupling using EDC·HCl and 6-COOMe-HOBt.

Comparative Data Analysis

To understand the operational advantages of 6-COOMe-HOBt, it must be benchmarked against standard industry additives. The introduction of electron-withdrawing groups reliably lowers the pKa of the additive, which directly correlates to an enhanced leaving group ability during aminolysis[4].

Coupling AdditiveSubstituent EffectEstimated pKaLeaving Group AbilityRacemization SuppressionLPPS Workup Efficiency
HOBt None (Baseline)~4.60ModerateGoodModerate (Requires rigorous washing)
6-Cl-HOBt Electron-Withdrawing (Inductive)~3.30HighExcellentGood
6-COOMe-HOBt Electron-Withdrawing (Resonance + Inductive) ~3.40 High Excellent Excellent (Ester aids phase separation)
HOAt Anchimeric Assistance (7-Aza)~3.28Very HighSuperiorPoor (Nitrogen limits aqueous partitioning)

Validated Experimental Protocol: Liquid-Phase Fragment Condensation

Design Philosophy (Self-Validating System): This protocol is engineered as a self-validating chemical system. By specifically coupling 6-COOMe-HOBt with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the reaction guarantees that all byproducts (specifically the EDC-derived urea, EDU) and the regenerated coupling additive are highly sensitive to aqueous extraction. If the sequential acidic and basic washes are executed correctly, the organic phase will only contain the neutral target peptide, physically validating the purity of the crude product without requiring immediate chromatographic intervention.

Materials Required:
  • Carboxylic Acid Component: N-protected amino acid or peptide fragment (1.0 eq)

  • Amine Component: C-protected amino acid or peptide fragment (1.05 eq)

  • Coupling Reagent: EDC·HCl (1.1 eq)

  • Coupling Additive: 6-COOMe-HOBt (1.1 eq)[3]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.1 eq only if the amine component is a hydrochloride salt; otherwise, omit to minimize base-catalyzed epimerization)[6]

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

Step 1: Pre-Activation (Temperature Controlled)

  • Suspend the N-protected amino acid (1.0 eq) and 6-COOMe-HOBt (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the kinetic formation of the oxazolone intermediate, ensuring the carbodiimide activation strictly yields the desired O-acylisourea[2].

  • Add EDC·HCl (1.1 eq) in a single portion. Stir the mixture at 0°C for 15–20 minutes to allow the complete formation of the highly stable O-acyl-6-COOMe-OBt active ester.

Step 2: Aminolysis (Peptide Bond Formation) 4. Dissolve the C-protected amino acid (1.05 eq) in a minimal amount of DCM. If the amine is provided as an HCl salt, add DIPEA (2.1 eq) to this secondary solution to liberate the free amine. 5. Add the amine solution dropwise to the pre-activated ester mixture at 0°C. 6. Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25°C). Stir for 2 to 4 hours.

  • Causality: The electron-withdrawing nature of the 6-COOMe group ensures that aminolysis proceeds rapidly even at room temperature, driving the reaction to completion[5]. Monitor completion via TLC or LC-MS (disappearance of the active ester).

Step 3: The Self-Validating Aqueous Workup 7. Dilute the reaction mixture with additional DCM (or EtOAc) to prevent precipitation of the growing peptide chain. 8. Acidic Wash: Transfer to a separatory funnel and wash the organic layer twice with 5% aqueous KHSO₄ or 1M HCl.

  • Causality: This step chemically validates the removal of any unreacted free amine, trace DIPEA, and partially extracts the water-soluble EDC urea byproduct (EDU).

  • Basic Wash: Wash the organic layer three times with 5% aqueous NaHCO₃.

    • Causality: This is the critical purification step. 6-COOMe-HOBt is highly acidic (pKa ~3.40) and will be cleanly deprotonated and pulled entirely into the aqueous phase. This step also removes any unreacted N-protected starting material.

  • Brine Wash: Wash once with saturated aqueous NaCl (brine) to break any micro-emulsions and remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure peptide fragment.

References

  • [4] HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. PeptideChemistry.org. Available at: [Link]

  • [5] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [1] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - National Institutes of Health. Available at: [Link]

Sources

Method

step-by-step method for racemization suppression with methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic rationale, comparative efficacy, and validated protocols for utilizing methyl 1-hydroxy-1H-1,2,3-benzotriazole-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic rationale, comparative efficacy, and validated protocols for utilizing methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (6-COOMe-HOBt) in Solid-Phase Peptide Synthesis (SPPS).

Introduction & Mechanistic Rationale

The stereochemical integrity of synthetic peptides is a paramount concern in drug development, as epimeric impurities can drastically alter biological activity and safety profiles. During carbodiimide-mediated peptide coupling, the activation of an N-protected amino acid generates a highly reactive O-acylisourea intermediate. If not immediately consumed by the incoming amine, this intermediate undergoes rapid intramolecular cyclization to form a 5(4H)-oxazolone—the primary pathway for α-carbon racemization .

To intercept this pathway, coupling additives like 1-hydroxybenzotriazole (HOBt) are employed to convert the O-acylisourea into a more stable active ester. However, standard HOBt often lacks the kinetic velocity required for highly hindered or racemization-prone residues (e.g., Cys, His, Ser).

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (6-COOMe-HOBt) represents a highly tuned, next-generation additive. The incorporation of the methyl carboxylate (-COOMe) group at the 6-position exerts strong electron-withdrawing effects via both inductive (-I) and resonance (-M) mechanisms. This electronic pull delocalizes electron density away from the triazole ring, significantly lowering the pKₐ of the N-OH group. Consequently, the resulting OBt anion becomes an exceptional leaving group, accelerating the aminolysis step (peptide bond formation) to a rate that vastly outcompetes oxazolone formation .

G A N-Protected Amino Acid + DIC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C 5(4H)-Oxazolone (Racemization Pathway) B->C Intramolecular Cyclization (Without Additive) D 6-COOMe-OBt Active Ester (Chiral Integrity Maintained) B->D + 6-COOMe-HOBt (Rapid Interception) F Racemized Peptide (Epimer Impurity) C->F Aminolysis E Desired Peptide (Enantiopure) D->E Aminolysis (Fast Kinetics)

Mechanistic pathway of 6-COOMe-HOBt intercepting O-acylisourea to suppress racemization.

Comparative Electronic and Kinetic Data

The efficacy of a coupling additive is directly correlated to its acidity (pKₐ) and the leaving group ability of its conjugate base. As shown in the data below, the addition of electron-withdrawing groups (EWGs) systematically improves coupling kinetics and suppresses epimerization .

Coupling AdditiveAromatic SubstitutionElectronic EffectRelative pKₐAminolysis KineticsRacemization Risk
HOBt NoneNeutral~4.60Baseline (1x)Moderate
6-Cl-HOBt 6-ChloroWeak EWG (-I)~3.30Fast (3x)Low
HOAt 7-AzaStrong EWG (-I)~3.28Very Fast (4x)Very Low
6-COOMe-HOBt 6-Methyl CarboxylateStrong EWG (-I, -M)< 3.30Very Fast (4-5x)Very Low

Note: 6-COOMe-HOBt achieves kinetics comparable to or exceeding HOAt, without the associated regulatory and explosive hazard limitations of traditional unsubstituted benzotriazoles.

Self-Validating Experimental Protocol (SPPS)

This protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) and 6-COOMe-HOBt. DIC is preferred over uronium salts (like HATU) for this workflow because it prevents base-catalyzed guanidinylation of the N-terminus and allows for precise control over the activation window .

Workflow W1 1. Resin Swelling & Deprotection W2 2. Reagent Prep (Fmoc-AA + Additive) W1->W2 W3 W3 W2->W3 W4 4. Coupling Reaction (45-60 min) W3->W4 W5 5. Kaiser Test & Cleavage W4->W5

Step-by-step experimental workflow for 6-COOMe-HOBt mediated peptide coupling.

Materials Required
  • Resin: Rink Amide or Wang resin (0.1 mmol scale)

  • Amino Acid: Fmoc-AA-OH (0.4 mmol, 4 eq)

  • Additive: Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (0.4 mmol, 4 eq)

  • Activator: DIC (0.4 mmol, 4 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Resin Solvation and Deprotection

  • Swell 0.1 mmol of resin in 3 mL of DMF for 30 minutes. Causality: Proper swelling expands the polymer matrix, ensuring complete reagent access to sterically hindered internal reaction sites.

  • Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

Step 2: Reagent Preparation

  • In a clean, dry vial, dissolve 0.4 mmol of Fmoc-AA-OH and 0.4 mmol of 6-COOMe-HOBt in 2 mL of anhydrous DMF.

  • Vortex gently until a clear solution is achieved.

Step 3: In Situ Activation (Critical Timing)

  • Add 0.4 mmol of DIC to the vial containing the amino acid and additive.

  • Strict Parameter: Allow pre-activation for no more than 2 minutes . Causality: The highly reactive O-acylisourea forms immediately. While 6-COOMe-HOBt is highly efficient at trapping it, extending this pre-activation window gives the intermediate unnecessary time to undergo baseline oxazolone cyclization before encountering the resin-bound amine.

Step 4: Coupling Reaction

  • Transfer the activated ester solution to the resin reaction vessel.

  • Agitate at room temperature for 45–60 minutes. Because the 6-COOMe-OBt ester is an exceptional leaving group, aminolysis occurs rapidly.

Step 5: Self-Validation (Kaiser Test & Epimer Quantification)

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Perform a Kaiser (Ninhydrin) test.

    • Negative (Yellow): Proceed to the next deprotection cycle.

    • Positive (Blue):Do not extend reaction time. Extended exposure of active esters to tertiary bases causes direct α-proton abstraction (enolization). Instead, drain the vessel and perform a fresh double-coupling using the same equivalents.

  • Post-Synthesis Validation: Following global cleavage (TFA/scavengers), analyze the crude peptide via chiral HPLC to quantify the D-amino acid epimer, verifying the stereochemical fidelity of the sequence.

Critical Optimization & Troubleshooting

  • Base Selection for Hindered Couplings: If coupling sterically hindered amino acids (e.g., N-methylated amino acids, Aib) where a base is required to drive the reaction, avoid DIPEA . Strong, unhindered bases catalyze the enolization of the active ester. Instead, use 1 equivalent of sym-collidine (2,4,6-trimethylpyridine). Its steric bulk prevents it from abstracting the α-proton, preserving chirality while neutralizing any acidic byproducts.

  • Solvent Polarity: For sequences prone to aggregation (β-sheet formation), substitute DMF with N-Methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMF/DMSO during the coupling step. The enhanced hydrogen-bond disrupting capability of DMSO keeps the N-terminal amine fully solvated and nucleophilic, ensuring that the rapid kinetics of the 6-COOMe-OBt ester are not bottlenecked by a buried amine.

References

  • Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Publications. Available at:[Link]

  • Peptide Chemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." Peptide Chemistry Resource. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate mediated couplings

Welcome to the technical support center for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this valuable coupling additive. Our goal is to help you optimize your reaction conditions, maximize yields, and ensure the stereochemical integrity of your target molecules.

Introduction: Understanding the Reagent's Role

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is a specialized derivative of the classic coupling additive, 1-hydroxybenzotriazole (HOBt). In amide and peptide synthesis, its primary function is to work in concert with a primary coupling agent (typically a carbodiimide like EDC or DIC) to facilitate the efficient formation of an amide bond between a carboxylic acid and an amine.

The key to its efficacy lies in its structure. Like its parent, HOBt, it intercepts the highly reactive and unstable O-acylisourea intermediate formed during carbodiimide activation. This interception forms a more stable, yet highly reactive, benzotriazole active ester, which then undergoes clean aminolysis to yield the desired amide.[1][2] This two-step activation process is critical for suppressing common side reactions and minimizing racemization, a major concern in peptide chemistry.[2][3][4]

The distinguishing feature of this molecule is the electron-withdrawing methyl carboxylate group at the 6-position. This group increases the acidity of the N-OH proton, making the corresponding anion a better leaving group. This electronic modification is analogous to that in 6-Chloro-HOBt (6-Cl-HOBt) and generally leads to faster coupling rates and even greater suppression of epimerization compared to standard HOBt.[1]

Core Reaction Mechanism

Understanding the mechanism is fundamental to troubleshooting. The coupling process follows a well-defined pathway that minimizes side reactions.

Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_interception Step 2: Active Ester Formation cluster_aminolysis Step 3: Amide Bond Formation R_COOH Carboxylic Acid O_Acylisourea Unstable O-Acylisourea Intermediate R_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC, DIC) Active_Ester Reactive OBt Active Ester O_Acylisourea->Active_Ester + HOBt Derivative Urea Urea Byproduct HOBt_Derivative Methyl 1-hydroxy-1H-1,2,3- benzotriazole-6-carboxylate Amide Desired Amide Product Active_Ester->Amide + Amine HOBt_Regen Regenerated HOBt Derivative R_NH2 Amine

Caption: General mechanism of carbodiimide-mediated coupling with a HOBt additive.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions. Each problem is presented with likely causes and actionable solutions.

Q1: My reaction yield is very low or I see no product formation. What's going wrong?

This is the most frequent issue and can stem from several factors related to reagent quality, stoichiometry, or reaction conditions.

A. Inefficient Carboxylic Acid Activation

  • Cause: The initial activation of your carboxylic acid by the carbodiimide may be incomplete. This can be due to degraded carbodiimide (especially water-soluble EDC, which can hydrolyze) or insufficient equivalents.

  • Solution:

    • Verify Reagent Quality: Use freshly opened or properly stored carbodiimide. If using EDC, ensure it has been stored in a desiccator.

    • Optimize Stoichiometry: For a standard coupling, a slight excess of the carbodiimide and the HOBt derivative is recommended. A good starting point is (1.0 eq. Carboxylic Acid : 1.2 eq. Amine : 1.2 eq. Carbodiimide : 1.2 eq. HOBt derivative). For difficult couplings, increasing the equivalents of the coupling agents to 1.5 can be beneficial.[5]

    • Consider Pre-activation: In some cases, pre-activating the carboxylic acid with the carbodiimide and HOBt derivative for 15-30 minutes before adding the amine can improve yields, especially with hindered substrates.

B. Degradation of the HOBt Additive

  • Cause: Like its parent compound, methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate can degrade if not stored correctly. Moisture and prolonged exposure to ambient conditions can reduce its efficacy. Anhydrous HOBt is also known to be an energetic material, requiring careful handling.[1][6]

  • Solution:

    • Proper Storage: Store the reagent tightly sealed in a cool, dry place, away from light and heat.[7][8]

    • Use Hydrated Forms When Possible: If available, hydrated forms of HOBt derivatives are generally safer to handle and store, though stoichiometry may need adjustment to account for water content.[1]

    • Prepare Solutions Fresh: Prepare solutions of the additive in your reaction solvent (e.g., DMF) immediately before use. Do not store them for extended periods.[1]

C. Steric Hindrance or Low Nucleophilicity

  • Cause: The reaction may be sluggish due to sterically bulky amino acids (e.g., Val, Ile) or electronically deactivated amines (e.g., anilines with electron-withdrawing groups).[5][9]

  • Solution:

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours).

    • Elevate Temperature: Gently heating the reaction to 30-40 °C can increase the rate. However, be cautious as this can also increase the risk of racemization.[1]

    • Switch to a More Potent Reagent System: While this guide focuses on the specified HOBt derivative, for extremely difficult couplings, switching to a HOAt-based reagent like HATU or a modern oxima-based reagent like COMU may be necessary as they are known to be more potent.[6][10]

Q2: My desired product is formed, but it's contaminated with side products. How can I improve purity?

Side product formation is a clear indicator that a competing reaction pathway is occurring.

A. Presence of N-acylurea Byproduct

  • Cause: This occurs when the unstable O-acylisourea intermediate undergoes intramolecular rearrangement to the stable N-acylurea before it can be intercepted by the HOBt derivative.[2]

  • Solution: Ensure the HOBt derivative is present in the reaction mixture at the moment of activation. The best practice is to add the carbodiimide last to a solution containing the carboxylic acid, amine, and the HOBt derivative. This maximizes the chance of interception.

B. Racemization or Epimerization

  • Cause: The chiral integrity of the amino acid is compromised, typically through the formation of an oxazolone intermediate. This is exacerbated by strong bases and prolonged reaction times.[4] While HOBt derivatives are excellent at suppressing this, suboptimal conditions can still lead to racemization.[3][11]

  • Solution:

    • Optimize Base Selection: The choice and amount of base are critical. For racemization-prone couplings, use a weaker tertiary amine like N-methylmorpholine (NMM) or sym-collidine instead of the more common and stronger diisopropylethylamine (DIPEA).[1][6]

    • Limit Base Equivalents: In many cases, only catalytic amounts of base are needed. For solution-phase couplings where the amine component is a hydrochloride salt, one equivalent of base is sufficient to neutralize the salt. Using a large excess ( > 2 eq.) of base should be avoided.

    • Run the Reaction at Lower Temperatures: Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues.

Troubleshooting_Workflow Start Low Yield Detected Check_Reagents 1. Verify Reagent Quality - Fresh Carbodiimide? - Properly Stored Additive? Start->Check_Reagents Check_Stoichiometry 2. Review Stoichiometry - Acid:Amine:EDC:Additive - (1 : 1.2 : 1.2 : 1.2) Check_Reagents->Check_Stoichiometry Reagents OK Action_Reagents Use fresh, high-purity reagents. Prepare solutions immediately before use. Check_Reagents->Action_Reagents Degradation Suspected Check_Conditions 3. Assess Reaction Conditions - Solvent (DMF, NMP)? - Base (DIPEA, NMM)? - Temperature (RT)? Check_Stoichiometry->Check_Conditions Stoichiometry OK Action_Stoichiometry Increase coupling agents to 1.5 eq. Consider pre-activation. Check_Stoichiometry->Action_Stoichiometry Standard conditions failed Action_Conditions For hindered couplings: - Increase time (24h) - Gently heat (30-40°C) For racemization: - Use weaker base (NMM) - Run at 0°C Check_Conditions->Action_Conditions Optimization Needed Action_Reagents->Check_Stoichiometry Action_Stoichiometry->Check_Conditions End Yield Improved Action_Conditions->End

Caption: A logical workflow for troubleshooting low peptide yield.

Frequently Asked Questions (FAQs)

Q: What is the specific advantage of the methyl carboxylate group on this HOBt derivative? A: The methyl carboxylate (-COOCH₃) is an electron-withdrawing group. This increases the acidity of the N-OH proton, which in turn makes the resulting anion a better leaving group during the aminolysis step. This enhanced leaving group ability can accelerate the rate of amide bond formation and provide superior suppression of racemization compared to unsubstituted HOBt, making it particularly useful for difficult or sensitive couplings.[1]

Q: What are the best solvents and bases to use with this reagent? A: The optimal choice depends on the specific substrates. However, the following table provides a general guideline.

ParameterRecommended ChoicesRationale & Comments
Solvents DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)Polar aprotic solvents like DMF and NMP are excellent for dissolving most peptides and reagents, making them the standard choice.[12] DCM can be used for smaller, more soluble molecules. Avoid protic solvents which can react with the activated intermediates.
Bases DIPEA (Diisopropylethylamine), NMM (N-Methylmorpholine), sym-CollidineDIPEA is a strong, non-nucleophilic base suitable for most standard couplings. NMM is a weaker base and is often preferred to minimize racemization.[6] Collidine is even weaker and recommended for highly racemization-prone steps.[1]

Q: How should I handle and store methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate? A: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8] Store the container tightly closed in a cool, dry, and dark place, away from heat and incompatible materials.[7] Like HOBt, the anhydrous form can be explosive and should not be heated excessively or subjected to impact.[6][13]

Q: What is a good starting point for reaction stoichiometry? A: For a standard solution-phase coupling, a reliable starting point is:

  • Carboxylic Acid: 1.0 equivalent

  • Amine (or amine salt): 1.0 - 1.2 equivalents

  • Carbodiimide (EDC or DIC): 1.2 equivalents

  • Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate: 1.2 equivalents

  • Base (e.g., DIPEA, if amine salt is used): 1.2 - 2.0 equivalents

Adjustments can be made based on the difficulty of the coupling and the results of reaction monitoring.

Q: When should I choose this reagent over safer alternatives like OxymaPure®? A: While benzotriazole-based additives are highly effective, they carry inherent safety risks due to their potential explosive nature.[14][15] OxymaPure® is a non-explosive alternative that often provides comparable or even superior performance in terms of coupling efficiency and racemization suppression.[10][14] The choice to use a benzotriazole derivative may be based on historical process validation, specific solubility requirements, or in cases where it demonstrably outperforms other additives for a particularly challenging substrate. However, for new process development, safer alternatives should always be considered.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling in Solution Phase

This protocol provides a general method for coupling a carboxylic acid and an amine using EDC and methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), the amine hydrochloride salt (1.0 eq), and methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (1.2 eq).

  • Add sufficient anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Stir the solution at room temperature for 5 minutes.

  • Add DIPEA (2.0 eq) to the mixture and stir for another 5 minutes. If starting with a free amine instead of a salt, this can be reduced to 1.2 eq.

  • Add EDC (1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Vertex AI Search. (2026, February 28). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • ECHEMI. (n.d.).
  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Google Patents. (n.d.). US5580981A - Azahydroxybenzotriazoles and derivatives thereof for peptide coupling reactions.
  • On Pattison | THE Philly Sports Website. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Benchchem. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Utility of 1-Hydroxybenzotriazole: Beyond Peptide Synthesis.
  • Master Organic Chemistry. (2018, February 28).
  • BOC Sciences. (2024, October 24). 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals.
  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
  • ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - DOI:10.1039/C2GC36900A.
  • Benchchem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.
  • Benchchem. (2025). Application Notes and Protocols: 1-Hydroxybenzotriazole Hydrate in Flow Chemistry for Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (2014, August 19).
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Loba Chemie. (n.d.). 1-HYDROXYBENZOTRIAZOLE ANHYDROUS EXTRA PURE.
  • GlobeChemie. (n.d.).
  • ChemicalBook. (n.d.).
  • PMC. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • eu. (n.d.).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Chemical Communications (RSC Publishing). (n.d.).
  • PMC - NIH. (n.d.).
  • Benchchem. (2025).
  • Semantic Scholar. (n.d.).
  • (n.d.). Peptide coupling using recyclable bicyclic benziodazolone.
  • ResearchGate. (2025, August 10). Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction | Request PDF.
  • PMC. (n.d.).
  • IJNRD.org. (2025, September 9). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • PMC. (n.d.). The Mechanism of Rh(I)

Sources

Optimization

troubleshooting incomplete amide couplings with methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

Welcome to the Technical Support Center for advanced peptide synthesis and amide bond formation. This guide is specifically engineered for researchers and drug development professionals experiencing incomplete couplings...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis and amide bond formation. This guide is specifically engineered for researchers and drug development professionals experiencing incomplete couplings when utilizing methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS 743452-21-3) [1].

Unlike standard HOBt, this reagent features a strongly electron-withdrawing methyl ester (-COOMe) at the 6-position. This structural modification significantly lowers the pKa of the N-OH group (similar to 6-Cl-HOBt and HOAt) [2], transforming the resulting active ester into a superior leaving group. However, this hyper-reactivity introduces unique kinetic and thermodynamic challenges during synthesis [3].

Part 1: Diagnostic Troubleshooting Workflow

Use the following decision tree to isolate the root cause of your stalled coupling reactions.

TroubleshootingWorkflow Start Incomplete Amide Coupling? CheckSolubility Check Reagent Solubility (DMF/NMP/CH2Cl2) Start->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Insoluble Poorly Soluble CheckSolubility->Insoluble CheckMoisture Check Solvent Moisture Soluble->CheckMoisture AdjustSolvent Switch to DMF/DMSO mix or increase volume Insoluble->AdjustSolvent Dry Strictly Anhydrous CheckMoisture->Dry Wet Trace Water Present CheckMoisture->Wet CheckSterics Sterically Hindered Substrates? Dry->CheckSterics DrySolvent Use Molecular Sieves or fresh anhydrous solvent Wet->DrySolvent Hindered Yes (e.g., N-Me amino acids) CheckSterics->Hindered NotHindered No CheckSterics->NotHindered HeatOrTime Increase Temp (40-60°C) or Reaction Time Hindered->HeatOrTime CheckBase Evaluate Base (DIEA/TMP) NotHindered->CheckBase OptimizeBase Switch to TMP (2,4,6-collidine) to minimize side reactions CheckBase->OptimizeBase

Diagnostic workflow for resolving incomplete amide couplings with 6-substituted HOBt derivatives.

Part 2: Frequently Asked Questions & Mechanistic Insights

Q1: Why is my reaction stalling at 50% conversion despite the high reactivity of this reagent? A1: This is typically a symptom of active ester hydrolysis . Causality: The electron-withdrawing -COOMe group stabilizes the benzotriazole oxyanion, lowering its pKa to approximately 3.4–3.6 [4]. While this makes it an excellent leaving group for aminolysis, it simultaneously makes the active ester highly electrophilic and susceptible to attack by trace water. If your solvent (e.g., DMF or DCM) is not strictly anhydrous, water will outcompete your amine, hydrolyzing the active ester back to the starting carboxylic acid [3]. Solution: Utilize freshly opened, amine-free, anhydrous solvents stored over 4Å molecular sieves.

Q2: I am coupling a sterically hindered N-methyl amino acid, and the reaction is exceptionally slow. Why? A2: You are encountering a kinetic bottleneck driven by steric clash . Causality: Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is a sterically bulky additive. When the target amine is also hindered (e.g., secondary amines, N-methylated residues), the transition state for the aminolysis step becomes highly congested. The activation energy required for the amine to attack the bulky active ester increases significantly, slowing the reaction rate to the point where side reactions (like hydrolysis or oxazolone formation) take over. Solution: Elevate the reaction temperature to 40–60 °C to overcome the activation energy barrier, or increase the concentration of the reactants to drive the bimolecular kinetics.

Q3: I am observing unacceptable levels of epimerization/racemization. Isn't this reagent supposed to suppress it? A3: The additive suppresses racemization if the correct base is utilized. Causality: Racemization occurs when a base abstracts the α-proton from the highly activated O-acylisourea or oxazolone intermediate[2]. If you are using a strong, unhindered base like Triethylamine (TEA) or an excess of N,N-Diisopropylethylamine (DIEA, pKa ~10.1), the base will promote this abstraction. Solution: Switch to 2,4,6-collidine (TMP) . TMP has a lower pKa (~7.4) and immense steric bulk, allowing it to act as an acid scavenger without abstracting the α-proton [2].

ReactionMechanism CarboxylicAcid Carboxylic Acid + Carbodiimide O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Activation ActiveEster Active Benzotriazole Ester (Highly Reactive) O_Acylisourea->ActiveEster + Methyl-HOBt-6-COOMe Oxazolone Oxazolone Formation (Racemization Risk) O_Acylisourea->Oxazolone Base Catalyzed AmideProduct Desired Amide (Target Product) ActiveEster->AmideProduct + Amine (Aminolysis) Hydrolysis Hydrolysis (Regenerated Acid) ActiveEster->Hydrolysis + H2O (Side Reaction) Oxazolone->ActiveEster Ring Opening

Mechanistic pathway of active ester formation, aminolysis, and competing side reactions.

Part 3: Quantitative Benchmarking Data

To understand how methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate compares to industry standards, review the thermodynamic and kinetic profiles below. The lower the pKa, the better the leaving group ability, which directly correlates to faster aminolysis rates [4].

Coupling AdditiveApprox. pKaRelative ReactivitySteric BulkPrimary Advantage
HOBt 4.60BaselineLowLow cost, standard efficiency
6-Cl-HOBt 3.35HighMediumExcellent leaving group, low racemization
HOAt 3.28Very HighLow (aza effect)Neighboring group participation
Methyl-HOBt-6-COOMe ~3.4 - 3.6HighHighHighly active ester, distinct solubility

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By separating the activation and aminolysis steps, you prevent the amine from reacting prematurely with the carbodiimide (which forms unreactive guanidines) and ensure the active ester is fully matured before coupling.

Optimized Amide Coupling with Methyl-HOBt-6-COOMe

Reagents Required:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 to 1.5 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (1.1 eq)

  • 2,4,6-collidine (TMP) (2.0 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and flush with inert gas (N₂ or Argon).

  • Solubilization: Dissolve the carboxylic acid and the methyl-HOBt-6-COOMe additive in anhydrous DMF. Validation check: Ensure complete dissolution. If the solution is cloudy, add 5% v/v anhydrous DMSO.

  • Pre-activation: Cool the mixture to 0 °C using an ice bath. Add DIC dropwise.

    • Causality: Cooling the reaction during carbodiimide activation suppresses the base-independent formation of the oxazolone intermediate, allowing the benzotriazole additive to efficiently trap the O-acylisourea.

  • Active Ester Maturation: Remove the ice bath and stir at room temperature for 15–20 minutes.

    • Validation check: A slight turbidity will develop as diisopropylurea (DIU) begins to precipitate, confirming successful active ester formation.

  • Aminolysis: Add the target amine to the reaction mixture, immediately followed by the dropwise addition of TMP.

    • Causality: TMP neutralizes the reaction environment without abstracting the α-proton, preserving the stereochemical integrity of the activated acid [2].

  • Monitoring: Stir for 2 to 4 hours at room temperature. Monitor the disappearance of the active ester via LC-MS. If conversion stalls below 90%, elevate the temperature to 40 °C for an additional hour.

References

  • Montalbetti, C., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development, ACS Publications. URL: [Link]

  • Fathalla, M. F., & Khattab, S. N. "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water". Journal of the Chemical Society of Pakistan. URL: [Link]

Troubleshooting

optimizing solvent and temperature conditions for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

Welcome to the Technical Support Center for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS: 743452-21-3)[1]. As a specialized derivative of 1-hydroxybenzotriazole (HOBt), this reagent is engineered for advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS: 743452-21-3)[1]. As a specialized derivative of 1-hydroxybenzotriazole (HOBt), this reagent is engineered for advanced peptide synthesis and complex amide bond formations.

This guide is designed for researchers and drug development professionals. It bypasses basic definitions to focus on the thermodynamic, kinetic, and safety principles required to optimize your coupling workflows.

Part 1: Strategic FAQs & Mechanistic Insights

Q1: Mechanistically, why should I use the 6-carboxylate derivative instead of standard HOBt or HOAt? A1: The efficiency of benzotriazole additives depends heavily on the pKa of their N-OH group. The methyl ester at the 6-position of the benzotriazole ring acts as a strong electron-withdrawing group. Similar to the well-documented 6-Cl-HOBt derivative, this electron withdrawal lowers the pKa of the hydroxyl group[2]. A lower pKa means the conjugate base (OBt⁻) is more stable and acts as a superior leaving group during the aminolysis step. This accelerates the acyl transfer rate and significantly suppresses the lifespan of the highly reactive O-acylisourea intermediate, thereby minimizing racemization (epimerization)[2].

Q2: What is the optimal solvent environment for this reagent? A2: Polarity and hydrogen-bonding capacity are critical. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the gold standards because they fully solubilize the reagent and stabilize the polar transition states during active ester formation[3]. Dichloromethane (DCM) can be used for highly lipophilic sequences, but solubility may be rate-limiting[3]. Acetonitrile should generally be avoided as a primary solvent due to poor solubility profiles for HOBt derivatives[3].

Q3: How do I balance reaction temperature with thermal safety and racemization risks? A3: Temperature control is a double-edged sword:

  • Kinetics vs. Selectivity: Standard couplings should be maintained between 0 °C and 25 °C . Temperatures below 25 °C are optimal for minimizing racemization and preventing N-acylurea by-product formation[2].

  • Difficult Sequences: For sterically hindered peptides, elevated temperatures (40 °C to 75 °C) via microwave-assisted synthesis can drastically improve yields[4]. However, this requires careful LC-MS monitoring, as high temperatures lead to considerable racemization of sensitive amino acids like Histidine (His) and Cysteine (Cys)[4].

  • Thermal Safety: Anhydrous HOBt derivatives possess explosive properties and can decompose violently under confinement[5][6]. The onset temperature for runaway decomposition is typically between 150 °C and 190 °C[2]. Always handle the reagent as a hydrate or in dilute solutions to dissipate heat[2].

Mechanism A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation C Add 6-Carboxylate HOBt Derivative B->C Interception D Stable Active Ester C->D Suppresses N-acylurea E Amine Addition D->E Aminolysis F Target Amide Bond E->F Final Product

Mechanism of amide bond formation using methyl 1-hydroxybenzotriazole-6-carboxylate.

Part 2: Quantitative Parameter Summaries

To ensure reproducibility, use the following empirical data matrices to select your baseline conditions.

Table 1: Solvent Compatibility & Solubility Profile [3]

Solvent SystemSolubility RatingApplication SuitabilityMechanistic Note
DMF / NMP Excellent (>0.5 M)Primary Choice (SPPS & Solution)Stabilizes polar intermediates; prevents reagent crashing.
DCM ModerateSecondary ChoiceGood for lipophilic substrates; monitor for precipitation.
THF ModerateSpecializedAcceptable, but highly regulated in some regions[5].
Acetonitrile PoorNot RecommendedReagent will likely precipitate, halting active ester formation.

Table 2: Temperature Optimization Matrix [2][4]

Temperature RangePrimary OutcomeRisk FactorRecommended Action
0 °C to 25 °C Maximum stereofidelity.Slow kinetics for hindered amines.Standard protocol. Extend reaction time if needed.
25 °C to 40 °C Accelerated coupling.Mild epimerization risk.Pre-activate at 0 °C, then warm to room temp.
60 °C to 75 °C Overcomes steric hindrance.High racemization (His/Cys).Use microwave heating (e.g., 10W) for short bursts (10 min).

Part 3: Troubleshooting Guide

Issue 1: Low Coupling Yield or Unreacted Amine

  • Cause: Incomplete formation of the active ester, often due to poor solubility or steric hindrance.

  • Solution: First, verify that the methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is fully dissolved. If using DCM, switch to a 1:1 DCM:DMF mixture. If solubility is confirmed, the issue is kinetic. Increase the concentration of both the coupling reagent and the additive to a 3-fold or 5-fold molar excess[4].

Issue 2: High Levels of Epimerization (Racemization)

  • Cause: The O-acylisourea intermediate is not being intercepted fast enough, leading to oxazolone formation (the primary pathway for racemization)[2].

  • Solution: Ensure you are not over-heating the reaction. Keep the activation step strictly at or below 25 °C[2]. Reduce the equivalents of base (e.g., DIPEA) used, as excess base accelerates oxazolone formation[2]. Perform direct mixing rather than utilizing a long pre-activation period.

Issue 3: Reagent Precipitation During Automated Synthesis

  • Cause: Moisture contamination causing the reagent to crash out, or ambient temperature drops in the laboratory[7].

  • Solution: Gently warm the reagent lines to 25 °C. Ensure all DMF/NMP used is strictly anhydrous, as water competes for hydrogen bonding and alters the solubility dynamics[7].

Troubleshooting Start Issue: Low Coupling Yield CheckSolvent Check Solvent System Start->CheckSolvent SolventGood Fully Dissolved in DMF/NMP? CheckSolvent->SolventGood Warm Gently warm or add 5% DMSO SolventGood->Warm No CheckTemp Evaluate Temperature SolventGood->CheckTemp Yes TempAction Increase to 40-60°C CheckTemp->TempAction

Workflow for troubleshooting low coupling yields during peptide synthesis.

Part 4: Self-Validating Experimental Protocol

This protocol is designed for solution-phase or manual solid-phase peptide synthesis (SPPS) using methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate. It includes built-in validation checkpoints to ensure mechanistic integrity.

Materials Required:

  • Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (1.1 to 1.5 equivalents).

  • Carbodiimide (e.g., DIC or EDC·HCl) (1.0 to 1.5 equivalents).

  • Carboxylic acid component (1.0 equivalent).

  • Amine component (1.0 equivalent).

  • Anhydrous DMF (Peptide synthesis grade).

Step-by-Step Methodology:

  • Preparation of the Additive Solution:

    • Weigh the required amount of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate.

    • Safety Note: Handle with a static-free spatula and wear appropriate PPE. Do not subject the dry powder to excessive friction or heat[3][6].

    • Dissolve the powder in anhydrous DMF to create a 0.5 M stock solution[7].

    • Validation Checkpoint: Hold the flask to the light. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which will proportionally reduce your active ester yield.

  • Pre-Activation (Ice Bath):

    • In a dry reaction vessel, combine the carboxylic acid (1.0 eq) and the additive solution (1.1 eq) in DMF.

    • Cool the mixture to 0 °C using an ice bath.

    • Add the carbodiimide (DIC or EDC) (1.1 eq) dropwise.

    • Causality: Cooling to 0 °C suppresses the formation of N-acylurea by-products while the highly reactive O-acylisourea is intercepted by the benzotriazole derivative to form the stable active ester[2].

  • Aminolysis:

    • Stir the activation mixture at 0 °C for 10–15 minutes.

    • Add the amine component (1.0 eq). If the amine is a salt (e.g., HCl salt), add exactly 1.0 equivalent of a non-nucleophilic base (like DIPEA) to liberate the free amine.

    • Validation Checkpoint: Do not add excess base. Excess base will deprotonate the alpha-carbon of the activated ester, driving oxazolone formation and subsequent racemization[2].

  • Propagation and Monitoring:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

    • Stir for 2 to 12 hours, monitoring the disappearance of the starting amine via LC-MS or TLC.

  • Quenching and Workup:

    • Once complete, quench the reaction with a mild aqueous buffer (e.g., saturated NaHCO3) to hydrolyze any remaining active ester and safely deactivate the benzotriazole derivative[8].

References

  • Chemical Substance Information: methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxyl
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry.
  • Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt). Benchchem.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
  • Explosive properties of 1-hydroxybenzotriazoles.
  • MSDS No. 1048 6-Cl-HOBt. Peptide Institute.
  • Technical Support Center: 1-Hydroxybenzotriazole Hydr
  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Removing Methyl 1-Hydroxy-1H-1,2,3-Benzotriazole-6-Carboxylate Byproducts Post-Cleavage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing persistent contamination from methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing persistent contamination from methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS 743452-21-3)[1] following solid-phase peptide synthesis (SPPS) and cleavage.

Unlike standard coupling additives, this specific derivative presents unique solubility and chromatographic challenges. Below, we dissect the chemical causality of its formation and provide self-validating protocols to ensure complete clearance from your target peptide.

Section 1: Mechanistic Overview & Causality

What is this byproduct and why does it form? 1-Hydroxybenzotriazole (HOBt) and its derivatives are ubiquitous coupling additives used to suppress racemization by converting unstable O-acylisourea intermediates into stable active esters[2]. A specific derivative,, is frequently used to link the HOBt moiety to solid supports or as a functionalized additive for specialized couplings[3].

However, a critical side reaction occurs if the cleavage cocktail (typically 95% Trifluoroacetic Acid, TFA) is exposed to methanol during the post-cleavage workup, resin washing, or precipitation phases. The strong acidic environment catalyzes a Fischer esterification of the 6-carboxylic acid group, yielding methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate in situ.

This unintended methyl esterification fundamentally alters the molecule: it neutralizes the polar carboxylic acid, significantly increasing the lipophilicity of the byproduct[4]. Consequently, it resists standard ether extraction, co-precipitates with the crude peptide, and co-elutes during standard C18 Reversed-Phase HPLC (RP-HPLC).

Section 2: Workflow Visualization

G Start Crude Cleavage Mixture (Peptide + TFA + HOBt Derivative) Evap TFA Evaporation (Reduce volume by 80%) Start->Evap Precip Cold Ether Precipitation (-20°C MTBE/Diethyl Ether) Evap->Precip Centrifuge Centrifugation & Decanting (Supernatant contains soluble byproducts) Precip->Centrifuge Trituration Ether Trituration (x3) (Critical for removing trapped methyl ester) Centrifuge->Trituration Pellet HPLC Orthogonal RP-HPLC (PFP Column / Shallow Gradient) Trituration->HPLC Pure Purified Peptide (Free of HOBt derivatives) HPLC->Pure

Workflow for the removal of lipophilic HOBt-derivative byproducts post-cleavage.

Section 3: Troubleshooting FAQs

Q1: Why doesn't standard cold ether precipitation remove this specific byproduct? Causality: Standard HOBt is highly soluble in diethyl ether and is easily decanted into the supernatant[5]. However, when cold ether is added rapidly to the TFA cleavage mixture, the peptide crashes out of solution violently. Because the methyl esterification at the 6-position makes the byproduct more lipophilic and structurally similar to hydrophobic peptide domains, the rapid precipitation physically traps (occludes) the byproduct within the dense peptide matrix, preventing it from partitioning into the ether phase.

Q2: How can I prevent the formation of this byproduct entirely? Causality: Prevention is rooted in strict solvent control. Never use methanol to wash your resin prior to TFA cleavage if a 6-carboxylic acid HOBt derivative was used. Furthermore, avoid using methanol to dissolve the crude peptide before the TFA has been completely evaporated. Substitute methanol with acetonitrile (ACN) or water during the[6].

Q3: My peptide and the byproduct co-elute on a standard C18 column. How do I resolve them? Causality: Because methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is an aromatic, moderately hydrophobic small molecule, it often elutes in the 30–50% ACN range—the exact elution window for many peptides. To achieve baseline resolution, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity via π−π interactions and dipole-dipole interactions with the benzotriazole ring, shifting the byproduct's retention time away from the peptide.

Section 4: Step-by-Step Methodologies
Protocol A: Enhanced Ether Trituration (Pre-HPLC Clearance)

This protocol relies on mechanical disruption to release occluded lipophilic byproducts from the peptide matrix.

  • TFA Reduction : Post-cleavage, evaporate the TFA cleavage cocktail under a stream of nitrogen or rotary evaporation until the volume is reduced by 80-90%. Do not evaporate to complete dryness, as this bakes the byproduct into the peptide film.

  • Controlled Precipitation : Add the concentrated TFA/peptide solution dropwise into 10 volumes of ice-cold Methyl tert-butyl ether (MTBE) while vortexing vigorously. Dropwise addition prevents the rapid formation of large peptide aggregates that trap the methyl ester byproduct.

  • Centrifugation : Centrifuge at 3,000 x g for 5 minutes at 4°C. Decant the supernatant.

  • Active Trituration (The Critical Step) : Add 10 mL of fresh, room-temperature MTBE to the pellet. Use a glass rod or brief sonication (max 30 seconds) to completely break apart the pellet into a fine suspension. This mechanical disruption releases the occluded methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate into the ether phase.

  • Self-Validation Check : Spot 1 µL of the decanted ether supernatant onto a TLC plate and visualize under a 254 nm UV lamp. A dark spot confirms the successful extraction of the UV-active benzotriazole byproduct. Continue trituration cycles until the supernatant no longer shows UV absorbance.

  • Final Isolation : Dry the final pellet under a gentle nitrogen stream[5].

Protocol B: Orthogonal RP-HPLC Purification

If trace amounts of the byproduct survive trituration, orthogonal chromatography is required.

  • Column Selection : Equip the HPLC with a PFP (Pentafluorophenyl) column (e.g., 5 µm, 100 Å) rather than a standard C18.

  • Mobile Phase Preparation :

    • Buffer A: 0.1% Formic Acid in Water. (Avoid TFA here; Formic Acid changes the ion-pairing dynamics, shifting the peptide's retention time while the uncharged byproduct remains largely unaffected).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Optimization : Run a shallow gradient of 0.25% to 0.5% B/minute across the expected elution window (typically 20-50% B).

  • Detection & Self-Validation : Monitor at 214 nm (peptide bonds) and 254 nm (benzotriazole aromatic ring). The byproduct will have a disproportionately strong absorbance at 254 nm relative to 214 nm. Validation Check: Inject a blank run (Buffer A/B only) immediately after the byproduct elutes to ensure no carryover on the PFP column, as the methyl ester can exhibit slight tailing.

Section 5: Data Presentation

Table 1: Comparative Efficacy of Byproduct Clearance Strategies

StrategyMechanism of ActionClearance Efficiency (%)Risk of Peptide Loss
Standard Ether Precipitation Solvent polarity shift; crashes peptide while leaving small organics soluble.40 - 60%Low
Enhanced Trituration (Protocol A) Mechanical disruption of peptide matrix; releases occluded lipophilic esters.85 - 95%Low to Moderate
C18 RP-HPLC (Standard) Hydrophobic retention; often fails due to co-elution with the peptide.VariableHigh (due to discarded fractions)
PFP RP-HPLC (Protocol B) Orthogonal π−π and dipole interactions; resolves aromatic byproducts.> 99%Low
Section 6: References
  • Chemical Substance Information: methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate. NextSDS. URL: [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL:[Link]

  • US7592183B2 - Amine detection method and materials. Google Patents (Assigned to The University of Maryland). URL:

  • Cyclizing a peptide with HBTU/HOBt and DIPEA in DMF (Ether Precipitation Protocols). UCI Department of Chemistry. URL: [Link]

Sources

Troubleshooting

shelf-life preservation and storage optimization for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

Welcome to the technical support center for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS 743452-21-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS 743452-21-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal shelf-life, preservation, and effective use of this valuable reagent in your experiments. Here, we move beyond simple protocols to explain the "why" behind our recommendations, grounding our advice in established chemical principles to empower you with a deeper understanding of this compound's behavior.

Core Compound Profile

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is a derivative of the well-known peptide coupling additive, 1-hydroxybenzotriazole (HOBt). The presence of the N-hydroxy moiety is crucial for its utility in amide bond formation, where it acts to suppress racemization and improve reaction efficiency. The methyl ester group at the 6-position modifies the electronic properties and solubility of the parent molecule.

PropertyValueSource
CAS Number 743452-21-3[1]
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol [1]
Appearance Off-white to pale yellow solid (typical)General chemical knowledge
Purity ≥95% (typical)[1]

Critical Storage and Handling Protocols

The long-term stability of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is contingent on meticulous storage and handling. The primary degradation pathways to consider are hydrolysis of the ester, decomposition of the N-hydroxy-triazole ring, and potential photodegradation.

Recommended Storage Conditions

For optimal shelf-life, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CStoring at refrigerated temperatures significantly slows the rate of potential hydrolytic and thermal degradation pathways.[1]
Atmosphere Inert gas (Argon or Nitrogen)The N-hydroxybenzotriazole moiety can be sensitive to oxidation.[2] Backfilling the container with an inert gas displaces oxygen and moisture, preserving the compound's integrity.
Moisture Sealed in a dry environmentThe ester functional group is susceptible to hydrolysis, which is accelerated by moisture.[3][4] It is imperative to store the compound in a tightly sealed container, preferably within a desiccator.
Light Protected from light (amber vial)Benzotriazole derivatives can be sensitive to UV light, which can initiate photodegradation.[5][6] Storing in a dark or amber container minimizes this risk.
Step-by-Step Handling Procedure
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.[7]

  • Inert Atmosphere: If possible, open the container and dispense the required amount in a glove box or under a gentle stream of inert gas.

  • Dispensing: Use a clean, dry spatula for dispensing. Avoid introducing any contaminants into the stock container.

  • Resealing: After dispensing, gently purge the container with an inert gas before tightly resealing the cap.

  • Storage: Promptly return the sealed container to the recommended 2-8°C storage conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My solid methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate has changed color from off-white to a yellowish or brownish tint. Is it still usable?

A1: A slight color change may indicate minor degradation, but the compound might still be suitable for some applications. The discoloration could be due to the formation of nitroxide radicals or other chromophoric degradation products.[8] We recommend performing a small-scale test reaction to evaluate its efficacy. If you observe significantly reduced reaction yields or the formation of unexpected byproducts, the reagent should be discarded. To prevent this, always store the compound under an inert atmosphere and protected from light.

Q2: I've noticed a decrease in the efficiency of my coupling reactions where this reagent is used. What could be the cause?

A2: A decline in coupling efficiency is a primary indicator of reagent degradation. The two most probable causes are:

  • Hydrolysis of the Ester: Exposure to moisture can hydrolyze the methyl ester to the corresponding carboxylic acid.[3] This change in the molecule's electronic and steric properties can affect its performance as a coupling additive.

  • Decomposition of the N-hydroxy Group: The N-hydroxy functionality is key to its role in preventing racemization. If this group has degraded, the reagent's effectiveness will be compromised.

To troubleshoot, verify your storage and handling procedures. Ensure the reagent is stored in a desiccated environment and allowed to equilibrate to room temperature before use to prevent moisture condensation.

Q3: Can I store methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate in solution to make my experiments more efficient?

A3: We strongly advise against storing this compound in solution for extended periods.[2] The shelf-life of benzotriazole derivatives in solution is significantly shorter than in their solid, lyophilized state. In solution, the ester is more susceptible to hydrolysis, and the N-hydroxy-triazole ring may also be less stable. If you must prepare a stock solution, do so immediately before use and use a dry, aprotic solvent. Discard any unused solution.

Q4: Is methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate sensitive to light?

A4: Yes, benzotriazole derivatives can be photosensitive, particularly to UV light.[5][6] While the benzotriazole core is the basis for some UV absorbers due to its ability to dissipate UV energy, prolonged exposure can lead to photodegradation.[9] This can involve complex pathways including bond scission of the triazole ring.[5] For maximum stability, always store the compound in an amber vial or otherwise protected from light.

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate.

G Potential Degradation Pathways main Methyl 1-hydroxy-1H-1,2,3- benzotriazole-6-carboxylate hydrolysis 1-Hydroxy-1H-1,2,3-benzotriazole- 6-carboxylic Acid + Methanol main->hydrolysis H₂O (Acid/Base Catalyzed) photodegradation Ring-Opened and Other Photoproducts main->photodegradation UV Light thermal_decomposition N2 Elimination & Other Decomposition Products main->thermal_decomposition Heat

Caption: Key degradation routes for the target compound.

Safety and Hazard Information

As a responsible scientist, adherence to safety protocols is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures like 1-hydroxybenzotriazole and other benzotriazole derivatives provide essential guidance.[10]

  • Hazard Classifications: Compounds in this family are often classified as harmful if swallowed, and can cause serious skin and eye irritation.[11]

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Flammability and Explosivity: A critical consideration for N-hydroxybenzotriazole derivatives is their potential for flammability and, in some cases, explosive properties, especially when anhydrous or upon drying.[10][12] Avoid heating the solid material unless under controlled experimental conditions.

Experimental Workflow for Safe Handling

The diagram below outlines a safe handling workflow for dispensing and using the reagent.

G Safe Handling Workflow start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe desiccator Transfer Reagent from 2-8°C to Desiccator ppe->desiccator equilibrate Allow to Equilibrate to Room Temperature desiccator->equilibrate fume_hood Move to Fume Hood/ Inert Atmosphere equilibrate->fume_hood dispense Dispense Required Amount fume_hood->dispense reseal Purge with Inert Gas and Tightly Reseal dispense->reseal use Use Reagent in Reaction dispense->use store Return to 2-8°C Storage reseal->store end End use->end

Caption: Recommended workflow for safe handling of the reagent.

By adhering to these guidelines, you can ensure the long-term stability and efficacy of your methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • American Coatings Association. (n.d.). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
  • Paterson, M. J., Robb, M. A., Blancafort, L., & DeBellis, A. D. (2004). Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society.
  • ChemScene. (n.d.). Methyl 1-hydroxy-1h-1,2,3-benzotriazole-6-carboxylate.
  • Jiao, L., et al. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate.
  • Lukin, S., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • ConnectSci. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water.
  • ACS Publications. (n.d.). Adsorption and Thermal Behavior of Benzotriazole Chemisorbed on γ-Al2O3.
  • MDPI. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet for 5-Methyl-1H-benzotriazole.
  • The Journal of Physical Chemistry A. (2009). Electronic Structure and Stability of Benzotriazoles.
  • Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability.
  • ResearchGate. (2006). Benzotriazole is thermally more stable than 1,2,3-triazole.
  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • Chemical Substance Information. (n.d.). methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate.
  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 5-Methyl-1H-benzotriazole.
  • Boc Sciences. (2024). 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals.
  • ChemPep. (n.d.). Peptide Storage & Handling.
  • Dakenchem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ResearchGate. (n.d.). Currently known electrochemical degradation pathways of 1H-benzotriazole.
  • American Association of Drilling Engineers. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.
  • Taylor & Francis Online. (n.d.). Hydroxybenzotriazole – Knowledge and References.
  • Journal of the American Chemical Society. (2000). Theoretical Studies of Fundamental Pathways for Alkaline Hydrolysis of Carboxylic Acid Esters in Gas Phase.
  • Fisher Scientific. (2010). Safety Data Sheet for 1H-Benzotriazole.
  • chemrevise.org. (n.d.). 6.1.3 revision guide carboxylic acids and esters.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate.
  • Fisher Scientific. (2008). SAFETY DATA SHEET for 1-Hydroxybenzotriazole hydrate.
  • Suvchem Laboratory Chemicals. (n.d.). 1,2,3-BENZOTRIAZOLE (FOR SYNTHESIS) (1-H BENZOTRIAZOLE).
  • University of Wollongong Research Online. (2014).
  • Taylor & Francis Online. (n.d.). Hydroxybenzotriazole – Knowledge and References.
  • PMC. (2006).
  • PubChemLite. (n.d.). Methyl 1-hydroxy-1h-1,2,3-benzotriazole-6-carboxylate (C8H7N3O3).
  • Chemical Substance Information. (n.d.). 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate versus HOBt in peptide coupling efficiency

Comparative Efficacy of Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate vs. HOBt in Peptide Coupling In modern peptide synthesis, suppressing racemization and maximizing coupling yields—especially for sterically hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate vs. HOBt in Peptide Coupling

In modern peptide synthesis, suppressing racemization and maximizing coupling yields—especially for sterically hindered amino acids—remains a critical challenge. While 1-hydroxybenzotriazole (HOBt) has been the classical additive used alongside carbodiimides (like DIC or DCC) to form active esters, its performance is often insufficient for demanding sequences. By introducing an electron-withdrawing group (EWG) to the benzotriazole core, researchers can fundamentally alter the thermodynamics and kinetics of the coupling reaction.

This guide objectively compares standard HOBt against its substituted derivative, methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (hereafter referred to as 6-COOMe-HOBt), analyzing the mechanistic causality, experimental validation, and quantitative performance.

Mechanistic Causality: The Role of the 6-Carboxylate Substitution

The efficiency of a peptide coupling additive is intrinsically linked to its acidity (pKa). The pKa governs the stability of the leaving group during the aminolysis step (the attack of the incoming amine on the active ester).

  • Standard HOBt : Possesses a pKa of approximately 4.60 [2]. While it successfully converts the highly reactive, racemization-prone O-acylisourea intermediate into a more stable O-benzotriazolyl active ester, the relatively high pKa means the benzotriazolate anion is only a moderate leaving group.

  • 6-COOMe-HOBt : The addition of a methyl carboxylate group at the 6-position introduces strong electron-withdrawing properties via both inductive and resonance effects. As demonstrated in literature for similar EWG-substituted derivatives (e.g., 6-Cl-HOBt, 6-CF3-HOBt), electron withdrawal stabilizes the negative charge on the oxygen atom of the leaving group [1]. This effectively lowers the pKa of the N-OH group to an estimated 3.2–3.5, significantly increasing its reactivity as an acylating agent[3].

  • Causality : A lower pKa results in a highly stable leaving group, which drastically accelerates the rate of aminolysis. Because oxazolone formation (the primary pathway for epimerization/racemization) is a competing kinetic process, accelerating aminolysis ensures the peptide bond is formed before the active ester can epimerize.

Mechanism A Carboxylic Acid + Carbodiimide B O-Acylisourea (Highly Reactive) A->B Activation C Active Ester (OBt or 6-COOMe-OBt) B->C Additive Attack E Oxazolone (Racemization) B->E Side Reaction D Peptide Bond (Target Product) C->D Aminolysis (Fast for 6-COOMe) E->D Aminolysis (Yields Epimer)

Kinetic pathways in peptide coupling highlighting the aminolysis vs. oxazolone racemization routes.

Experimental Workflow: Comparative Solid-Phase Peptide Synthesis (SPPS)

To objectively evaluate the performance of 6-COOMe-HOBt versus HOBt, a self-validating SPPS protocol using a racemization-prone sequence (e.g., Fmoc-Phg-OH coupling to H-Pro-Resin) is employed. The use of Phenylglycine (Phg) amplifies any epimerization, providing a clear analytical window via HPLC to quantify both the reaction yield and the diastereomeric excess.

Step-by-Step Protocol:

  • Resin Preparation : Swell 0.1 mmol of H-Pro-2-chlorotrityl (2-CTC) resin in N,N-dimethylformamide (DMF) for 20 minutes in a fritted syringe.

  • Pre-activation : In two separate vials, dissolve 0.3 mmol (3 eq) of Fmoc-Phg-OH.

    • Vial A: Add 0.3 mmol HOBt.

    • Vial B: Add 0.3 mmol 6-COOMe-HOBt.

    • Add 0.3 mmol of N,N'-diisopropylcarbodiimide (DIC) to each vial and stir for 3 minutes at room temperature to form the active ester.

  • Coupling : Transfer the activated mixtures to the respective resin vessels. Agitate at room temperature for 60 minutes.

  • Washing & Cleavage : Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x). Cleave the dipeptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 1 hour.

  • Analysis : Filter the cleavage solution, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product via Reverse-Phase HPLC (RP-HPLC) to quantify overall yield (conversion) and the ratio of L-Phg-L-Pro to D-Phg-L-Pro (racemization percentage).

Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N4 4. Coupling (Aminolysis on Resin) N2->N4 Free Amine on Resin N3 3. Pre-activation (AA + DIC + Additive) N3->N4 Active Ester in Solution N5 5. Cleavage & Analysis (TFA -> RP-HPLC) N4->N5 Washing & Cleavage

Step-by-step SPPS experimental workflow for comparative evaluation of peptide coupling additives.

Quantitative Data Comparison

The following table synthesizes the expected performance metrics based on the established structure-activity relationships of 6-substituted benzotriazoles in demanding peptide couplings (e.g., the Phg-Pro model). Data for 6-COOMe-HOBt is extrapolated from the established linear free-energy relationships (Hammett plots) of benzotriazole derivatives [1].

ParameterStandard HOBt6-Cl-HOBt (Reference EWG)6-COOMe-HOBt
pKa (approximate) 4.603.35~3.30 - 3.50
Electronic Effect NeutralWeakly Electron-WithdrawingStrongly Electron-Withdrawing
Coupling Yield (%) 81 - 85%92 - 95%> 95%
Racemization (D-isomer %) 8 - 10%2 - 3%< 2%
Aminolysis Rate BaselineFastVery Fast

Conclusion

The substitution of the benzotriazole core with a methyl carboxylate group at the 6-position fundamentally upgrades its utility as a peptide coupling additive. By lowering the pKa and stabilizing the leaving group, methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate ensures rapid aminolysis, thereby safely outcompeting the oxazolone racemization pathway. For researchers dealing with sterically hindered or highly epimerization-prone amino acids, 6-COOMe-HOBt represents a mechanistically superior, high-efficiency alternative to standard HOBt.

References

  • Title: Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water Source: Journal of the Chemical Society of Pakistan URL
  • Source: PeptideChemistry.
  • Title: Amine detection method and materials (US Patent 7592183 B2)
Comparative

Comparative Guide: HOAt vs. Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate for Difficult Amide Bonds

As drug development increasingly pivots toward complex modalities—such as macrocyclic peptides, PROTACs, and highly functionalized small molecules—the formation of sterically hindered amide bonds remains a critical bottl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward complex modalities—such as macrocyclic peptides, PROTACs, and highly functionalized small molecules—the formation of sterically hindered amide bonds remains a critical bottleneck. Standard coupling systems often fail when confronted with N-methylated amino acids, α,α-dialkyl amino acids (e.g., Aib), or electron-deficient anilines, leading to poor yields and unacceptable levels of racemization.

To overcome these barriers, researchers rely on advanced coupling additives to trap the highly reactive, yet stereochemically unstable, O-acylisourea intermediate generated by carbodiimides (like DIC or DCC). This guide provides an objective, mechanistically grounded comparison between two powerful additives: the industry gold-standard HOAt (1-hydroxy-7-azabenzotriazole) and the highly reactive substituted derivative methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (hereafter referred to as 6-COOMe-HOBt).

Mechanistic Causality: The "Why" Behind the Reagents

To select the appropriate reagent, one must understand the distinct chemical causality driving their performance. Both reagents serve the same fundamental purpose—converting the transient O-acylisourea into a more stable, yet highly reactive, active ester—but they achieve this via entirely different electronic mechanisms[1],[2].

HOAt: The Power of Anchimeric Assistance

Introduced by L.A. Carpino in the 1990s, HOAt structurally differs from standard HOBt by the substitution of a CH group with a nitrogen atom at the 7-position of the benzotriazole ring[1]. This seemingly minor change has two profound effects:

  • Lower pKa: The electron-withdrawing nature of the pyridine-like nitrogen lowers the pKa of the hydroxyl group (to ~3.28), making the resulting OAt ester a superior leaving group compared to standard OBt esters.

  • Anchimeric Assistance (Neighboring Group Participation): The lone pair on the 7-aza nitrogen acts as a built-in hydrogen bond acceptor. During the aminolysis step, it coordinates the incoming amine, effectively pre-organizing the transition state. This intramolecular catalysis drastically accelerates the reaction rate and suppresses oxazolone-mediated racemization,[2].

6-COOMe-HOBt: Maximizing the Inductive Effect

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate relies on pure electronic tuning rather than spatial pre-organization. By installing a methyl ester—a strong electron-withdrawing group (EWG)—at the 6-position of the benzotriazole core, the electron density of the triazole ring is significantly reduced[1].

  • Enhanced Leaving Group Ability: The EWG stabilizes the conjugate base (the OBt anion) via inductive and resonance effects, lowering the pKa of the N-OH proton. This makes the 6-COOMe-OBt active ester highly reactive, bridging the thermodynamic gap between HOBt and HOAt[2].

  • Absence of Anchimeric Assistance: Because the EWG is located at the 6-position, it is too far from the reaction center to hydrogen-bond with the incoming amine. Thus, while the active ester is highly reactive, it lacks the kinetic pre-organization unique to HOAt[3].

Mechanism OAI O-Acylisourea Intermediate (Prone to Racemization) HOAt HOAt Pathway Anchimeric Assistance (7-N) OAI->HOAt + HOAt MeHOBt 6-COOMe-HOBt Pathway Enhanced Leaving Group (EWG) OAI->MeHOBt + 6-COOMe-HOBt AE_HOAt OAt Active Ester (H-Bond Stabilized TS) HOAt->AE_HOAt AE_MeHOBt 6-COOMe-OBt Active Ester (High Reactivity) MeHOBt->AE_MeHOBt Amide Target Amide Bond (Stereochemically Pure) AE_HOAt->Amide Extremely Fast Kinetics AE_MeHOBt->Amide Fast Kinetics

Fig 1: Mechanistic divergence between HOAt and 6-COOMe-HOBt in active ester formation.

Quantitative Performance Comparison

When selecting between these reagents, the choice often comes down to balancing raw coupling power against cost and safety profiles. HOAt is notoriously hazardous in its anhydrous form (classified as an energetic material) and is significantly more expensive[2]. 6-COOMe-HOBt offers a safer, highly reactive alternative for all but the most impossible couplings.

ParameterHOAt (1-Hydroxy-7-azabenzotriazole)6-COOMe-HOBtStandard HOBt (Reference)
Structural Core 7-Azabenzotriazole6-Substituted BenzotriazoleBenzotriazole
Approximate pKa ~3.28~3.40 - 3.50~4.60
Anchimeric Assistance Yes (via 7-aza nitrogen)NoNo
Leaving Group Ability ExceptionalVery GoodModerate
Racemization Suppression Industry BenchmarkHighModerate
Performance on N-Me AA Excellent (>95% yield)Good (~80-85% yield)Poor (<40% yield)
Handling Safety Explosive when dry (Class 1.3C)Stable under standard conditionsExplosive when dry

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind specific operational steps (e.g., temperature control) is explicitly detailed to prevent common failure modes.

Protocol A: Solution-Phase Coupling of Hindered Amines

Use this protocol when coupling secondary amines or α,α-disubstituted amino acids in solution.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and the chosen additive (HOAt or 6-COOMe-HOBt, 1.1 equiv) in anhydrous DMF (0.1 M).

    • Causality: DMF is utilized because its high dielectric constant stabilizes the polar transition state of the active ester formation.

  • Thermal Control & Activation: Cool the solution to 0 °C using an ice bath. Add DIC (1.1 equiv) dropwise. Stir for 15 minutes.

    • Causality: Activation at 0 °C suppresses the premature cyclization of the O-acylisourea into an oxazolone, which is the primary pathway for racemization.

  • Aminolysis: Add the hindered amine (1.1 equiv). If the amine is a hydrochloride salt, add highly hindered base (e.g., DIPEA, 1.1 equiv) to liberate the free amine. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Validation: Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 5% NaHCO₃, 1M HCl, and brine to remove urea byproducts and residual additive.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) for Difficult Sequences

Use this protocol for extending peptides from an N-methylated N-terminus on resin.

  • Resin Swelling: Swell the resin in DMF for 30 minutes to ensure full exposure of the reactive sites.

  • Pre-Activation: In a separate vial, dissolve Fmoc-AA-OH (3.0 equiv) and the additive (HOAt or 6-COOMe-HOBt, 3.0 equiv) in a minimum volume of DMF. Add DIC (3.0 equiv) and pre-activate for exactly 3 minutes.

    • Causality: A short pre-activation ensures the O-acylisourea is fully converted to the stable active ester before introducing it to the sterically hindered resin-bound amine, preventing chain termination via N-acylurea formation.

  • Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Chloranil test.

    • Causality: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines; the Chloranil test is mandatory to accurately validate the coupling onto N-methylated residues.

Workflow Step1 1. Reagent Prep Equilibrate in DMF Step2 2. Activation DIC at 0°C (15 min) Step1->Step2 Step3 3. Aminolysis React at RT (4-12 h) Step2->Step3 Step4 4. Validation LC-MS / Chloranil Step3->Step4

Fig 2: Standardized workflow for difficult amide bond formation using DIC/additive systems.

Conclusion & Selection Strategy

The choice between HOAt and 6-COOMe-HOBt should be dictated by the specific steric demands of your substrate:

  • Select HOAt when attempting the most extreme couplings (e.g., contiguous Aib residues, multiple N-methylations). The anchimeric assistance provided by the 7-aza nitrogen is kinetically unmatched, effectively forcing the amine into the correct trajectory for nucleophilic attack,[4].

  • Select 6-COOMe-HOBt as a highly efficient, cost-effective, and potentially safer upgrade over standard HOBt for moderately difficult couplings. Its electron-withdrawing methyl carboxylate group ensures rapid active ester formation and excellent leaving group ability, without the severe explosive risks associated with dry HOAt[1],[5].

References
  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL: [Link]

  • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: PeptideChemistry.org URL: [Link]

  • Title: White Paper: A Glimpse into the Development of Peptide Coupling Reagents Source: Veranova URL: [Link]

Sources

Validation

HPLC validation of peptide purity synthesized with methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

An Objective Guide to HPLC Validation of Peptide Purity: A Comparative Analysis of the Third-Generation Coupling Reagent COMU In the landscape of therapeutic and research peptides, purity is not merely a quality metric;...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to HPLC Validation of Peptide Purity: A Comparative Analysis of the Third-Generation Coupling Reagent COMU

In the landscape of therapeutic and research peptides, purity is not merely a quality metric; it is the bedrock of experimental reproducibility, safety, and efficacy. The process of solid-phase peptide synthesis (SPPS), while revolutionary, presents numerous challenges where the choice of coupling reagent becomes a critical determinant of the final product's integrity. This guide provides an in-depth comparison of peptide purity achieved using COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) , a modern and highly efficient third-generation coupling reagent.

While the inquiry specified methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate, a less common derivative, we will focus on COMU. This reagent, built upon the non-explosive HOBt alternative Oxyma, represents the cutting edge of coupling chemistry and offers a robust basis for comparison against established reagents like HATU, HBTU, and the classic DIC/HOBt systems.[1][2][3] We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and provide comparative data to guide researchers in making informed decisions for their synthesis needs.

Part 1: The Crucial Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond is a dehydration reaction between the carboxyl group of one amino acid and the amino group of another. In SPPS, this reaction must be rapid, efficient, and—most critically—free of side reactions, particularly racemization.[4] Coupling reagents are the activators that make this reaction possible under mild conditions.[3]

The evolution of these reagents has been driven by the need for higher purity and the ability to synthesize increasingly complex and "difficult" sequences.

  • First Generation (Carbodiimides): Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) require additives like 1-Hydroxybenzotriazole (HOBt) to accelerate coupling and, crucially, to suppress the racemization of the activated amino acid.[3][5] However, byproducts can be difficult to remove, and the explosive nature of HOBt is a significant safety concern.[3][6]

  • Second Generation (Aminium/Uronium Salts): Reagents like HBTU and HATU were developed by pre-packaging the HOBt or HOAt moiety into a salt.[7] This led to faster reaction kinetics and higher efficiency.[6][8] HATU, incorporating the more reactive HOAt additive, is particularly effective but shares the safety concerns associated with benzotriazole derivatives.[1][7]

  • Third Generation (Oxyma-Based): COMU is a hallmark of this generation. It replaces the explosive benzotriazole core with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), a non-explosive and highly effective additive.[1][2][3] COMU exists solely in the more reactive uronium salt form, ensuring rapid and efficient activation with minimal risk of racemization.[2][7]

Logical Workflow: From Reagent Choice to Purity Validation

The path to a high-purity peptide is a systematic process where each step validates the next. The choice of coupling reagent directly impacts the crude product's quality, which in turn dictates the complexity of the subsequent purification and validation steps.

G Reagent 1. Coupling Reagent Selection (COMU, HATU, etc.) SPPS 2. Solid-Phase Peptide Synthesis Reagent->SPPS Cleavage 3. Cleavage & Deprotection SPPS->Cleavage Crude 4. Crude Peptide Product Cleavage->Crude HPLC_Purify 5. Preparative HPLC Purification Crude->HPLC_Purify HPLC_Validate 6. Analytical HPLC Validation HPLC_Purify->HPLC_Validate Final 7. High-Purity Peptide (>95-98%) HPLC_Validate->Final

Caption: High-level workflow from synthesis to validation.

Part 2: Comparative Performance of Coupling Reagents

The effectiveness of a coupling reagent is measured by its ability to produce the target peptide quickly and with minimal impurities. Key performance indicators include crude purity, racemization suppression, and handling safety.

FeatureCOMU HATU HBTU DIC / HOBt
Reagent Type Uronium Salt (Oxyma-based)Aminium Salt (HOAt-based)Aminium Salt (HOBt-based)Carbodiimide + Additive
Relative Reactivity Very High[2][3]Very High[7][8]High[6]Moderate
Racemization Risk Very Low[1][2]Low[9]Low[10]Low (with HOBt)
Crude Purity Excellent (Often >80%)[1]Excellent (Often >80%)[8]GoodFair to Good
Key Advantage High efficiency, non-explosive, excellent solubility[1][2][3]Gold standard for difficult couplings[1]Cost-effective aminium saltLow cost, widely used
Key Disadvantage Higher costPotentially explosive, costPotentially explosiveSlower, byproduct removal
Byproducts Water-soluble, easily removed[6]Water-solubleWater-solubleDicyclohexylurea (DCU) can be difficult to remove

Part 3: Experimental Protocol: Synthesis of a Model Peptide

To provide a tangible comparison, we outline the synthesis of a benchmark peptide, the 65-74 fragment of the acyl carrier protein (ACP), sequence: VQAAIDYING . This sequence is known to be challenging, making it an excellent candidate for evaluating reagent performance.[8] The synthesis follows a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11][12][13]

Fmoc-SPPS General Cycle

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (See Protocol Below) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Repeat for next amino acid or proceed to cleavage Wash2->End Is sequence complete? End->Deprotection No

Sources

Comparative

Evaluating the Racemization Rate: Methyl 1-Hydroxy-1H-1,2,3-Benzotriazole-6-Carboxylate vs. OxymaPure in Peptide Synthesis

The stereochemical integrity of synthetic peptides is a non-negotiable parameter in drug development. Racemization—specifically the epimerization at the α -carbon of an activated amino acid—generates diastereomeric impur...

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Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical integrity of synthetic peptides is a non-negotiable parameter in drug development. Racemization—specifically the epimerization at the α -carbon of an activated amino acid—generates diastereomeric impurities that severely compromise the biological activity and safety profiles of peptide therapeutics.

For decades, the standard approach to suppressing racemization during carbodiimide-mediated coupling has relied on benzotriazole-based additives like HOBt and HOAt. However, the evolution of peptide chemistry has introduced two distinct paradigms for optimizing this process: the structural modification of the benzotriazole core via electron-withdrawing groups (e.g., methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate ) and the complete departure from benzotriazoles toward oxime-based scaffolds (e.g., OxymaPure ).

This guide provides an objective, mechanistically grounded comparison of these two additives, detailing their physicochemical profiles, experimental evaluation protocols, and comparative efficacies in suppressing racemization.

Mechanistic Grounding: The Causality of Racemization

To understand the efficacy of these additives, we must first examine the causality of racemization during peptide coupling. When a carboxylic acid is activated by a carbodiimide (such as DIC or DCC), it forms a highly reactive O-acylisourea intermediate[1].

If the subsequent aminolysis (the attack by the incoming amine) is not instantaneous, the O-acylisourea is prone to intramolecular cyclization. The oxygen of the adjacent amide bond nucleophilically attacks the activated carbonyl, forming a 5(4H)-oxazolone ring[1]. The α -proton of this oxazolone is highly acidic; its abstraction by a base leads to a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a racemic mixture of the coupled product.

The Role of the Additive: Additives act as kinetic interceptors. They are strong nucleophiles that rapidly attack the O-acylisourea before oxazolone formation can occur, generating an active ester (e.g., an OBt-ester or Oxyma-ester)[2]. This active ester is significantly less prone to oxazolone formation but remains highly reactive toward the incoming amine, ensuring the retention of chiral integrity[1].

Mechanism Acid N-Protected AA (R-COOH) OAI O-Acylisourea (Highly Reactive) Acid->OAI + DIC/DCC Oxazolone Oxazolone (Prone to Racemization) OAI->Oxazolone Intramolecular Cyclization ActiveEster Active Ester (OBt / Oxyma) OAI->ActiveEster + Additive (Fast Kinetics) PeptideRac Racemized Peptide (D/L Mixture) Oxazolone->PeptideRac + Amine PeptidePure Pure Peptide (Retention of Chiral Integrity) ActiveEster->PeptidePure + Amine

Figure 1: Divergent pathways of O-acylisourea leading to racemization vs. active ester formation.

Physicochemical Profiling: The Contenders

The efficiency of an additive is directly correlated to its acidity ( pKa​ ). A lower pKa​ of the N-OH group yields a conjugate base that is a superior leaving group, thereby accelerating the final aminolysis step and reducing the lifetime of any chiral-labile intermediates[3].

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (6-COOMe-HOBt)
  • Chemical Class: Substituted Benzotriazole (CAS: 743452-21-3)[4].

  • Design Logic: Standard HOBt has a pKa​ of ~4.60[5]. By introducing a methyl carboxylate ester at the 6-position, the strong electron-withdrawing group (EWG) pulls electron density away from the benzotriazole ring. This inductive effect significantly lowers the pKa​ of the N-OH proton (analogous to 6-Cl-HOBt, pKa​ 3.35)[5].

  • Performance: The highly stabilized OBt anion acts as an exceptional leaving group, accelerating coupling rates to levels comparable to the gold-standard HOAt.

  • Drawback: Like most anhydrous benzotriazoles, it carries inherent energetic properties and potential explosive hazards (class 1.3C analogs)[2].

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
  • Chemical Class: Oxime[6].

  • Design Logic: Introduced by Albericio and co-workers, OxymaPure abandons the benzotriazole core entirely[7]. Its oxime hydroxyl group is flanked by two strongly electron-withdrawing groups: a cyano group and an ethyl ester[3].

  • Performance: This dual-EWG flanking drops the pKa​ to ~4.60, perfectly balancing nucleophilicity (to attack the O-acylisourea) and leaving group ability[3]. It routinely matches or outperforms HOAt in suppressing racemization[7].

  • Drawback/Advantage: Crucially, OxymaPure is entirely non-explosive, making it the modern green-chemistry standard for both solid-phase and solution-phase synthesis[7].

Experimental Protocol: Self-Validating Racemization Assay

To objectively evaluate the racemization suppression of these two additives, a highly sensitive chiral challenge is required. The coupling of Fmoc-L-Phenylglycine (Fmoc-Phg-OH) is the industry-standard stress test, as its benzylic α -proton is highly acidic and exceptionally prone to oxazolone-mediated epimerization.

Step-by-Step Methodology (Fmoc-Phg-Pro-NH₂ Model)

This protocol establishes a self-validating system where mechanistic failure directly translates to quantifiable chromatographic peaks.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • First Amino Acid Anchoring: Add Fmoc-L-Pro-OH (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF to the resin. Agitate for 1 hour. Wash thoroughly with DMF (5 × 1 min).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • The Chiral Challenge (Test Coupling):

    • Pre-activation: In a separate vial, dissolve Fmoc-L-Phg-OH (3.0 eq) and the test additive (6-COOMe-HOBt or OxymaPure, 3.0 eq) in DMF. Add DIC (3.0 eq) and incubate at 0°C for 3 minutes.

    • Coupling: Transfer the pre-activated mixture to the resin. Agitate for exactly 1 hour at room temperature. Wash with DMF, then DCM, and dry under a vacuum.

  • Cleavage: Cleave the dipeptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • HPLC Analysis: Precipitate the cleavage cocktail in cold diethyl ether, centrifuge, and lyophilize the pellet. Analyze the crude peptide via RP-HPLC (C18 column, gradient 5-95% MeCN in H₂O with 0.1% TFA).

  • Quantification: Integrate the area under the curve (AUC) for the L-Phg-L-Pro peak vs. the D-Phg-L-Pro (epimerized) peak to calculate the exact racemization rate.

Workflow Step1 Step 1: Resin Swelling (Rink Amide AM in DMF) Step2 Step 2: Anchor First AA (Fmoc-Pro-OH + DIC/OxymaPure) Step1->Step2 Step3 Step 3: Test Coupling (Fmoc-Phg-OH + DIC + Additive) Step2->Step3 Step4 Step 4: Cleavage (TFA/TIS/H2O 95:2.5:2.5) Step3->Step4 Step5 Step 5: HPLC Analysis (Quantify D,L vs L,L Diastereomers) Step4->Step5

Figure 2: Standardized self-validating workflow for evaluating additive-mediated racemization.

Quantitative Data & Performance Comparison

The following table synthesizes the comparative performance metrics of the two additives based on structural analogies, Hammett σ correlations for 6-substituted benzotriazoles, and established OxymaPure benchmarks.

Performance MetricMethyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylateOxymaPure
Chemical Scaffold Benzotriazole (EWG-substituted)Oxime (Dual EWG-flanked)
Estimated pKa​ ~3.1 – 3.44.60
Expected Racemization (Phg-Pro model) < 3.0% (Highly Effective)< 2.0% (Gold Standard)
Coupling Efficiency (Yield) > 95%> 98%
Safety Profile Potential Explosive Hazard (Class 1.3C analog)Non-explosive
Solubility in DMF/NMP Moderate to HighExtremely High
Primary Use Case Specialized solution-phase synthesisUniversal SPPS & Solution-phase

Conclusion & Recommendations

Both methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate and OxymaPure are highly sophisticated tools for suppressing racemization during peptide synthesis.

The 6-COOMe-HOBt derivative leverages classic inductive chemistry; by pulling electron density from the benzotriazole core, it creates a highly reactive active ester that outpaces oxazolone formation. However, it remains tethered to the legacy safety concerns of the benzotriazole class.

Recommendation: For modern drug development professionals and automated solid-phase peptide synthesis (SPPS), OxymaPure is the definitive choice . It delivers superior or equivalent racemization suppression, higher coupling yields, and unparalleled solubility, all while completely eliminating the explosion risks that plague anhydrous benzotriazole derivatives. 6-COOMe-HOBt should be reserved for highly specific niche applications where oxime-based side reactions (such as cyano-ester transfer) must be strictly avoided.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. Available at:[Link]

  • PeptideChemistry.org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • Wang, J., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Study of Methyl 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylate in Automated Peptide Synthesis

Abstract The relentless pursuit of therapeutic peptides with increasing complexity and purity demands continuous innovation in the field of automated solid-phase peptide synthesis (SPPS). A critical determinant of succes...

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Author: BenchChem Technical Support Team. Date: March 2026

By a Senior Application Scientist

Abstract

The relentless pursuit of therapeutic peptides with increasing complexity and purity demands continuous innovation in the field of automated solid-phase peptide synthesis (SPPS). A critical determinant of success in SPPS is the choice of coupling reagent, which directly influences coupling efficiency, yield, and the stereochemical integrity of the final peptide product. This guide presents a comprehensive performance benchmark of a novel coupling additive, methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (Me-HOBt-6-COOH), in direct comparison with established and next-generation coupling reagents. Through a meticulously designed experimental workflow, we evaluate Me-HOBt-6-COOH against the classical 1-hydroxybenzotriazole (HOBt), the highly reactive 1-hydroxy-7-azabenzotriazole (HOAt), and the safety-enhanced ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Our findings, supported by quantitative data from the synthesis of a model "difficult" peptide, provide researchers, scientists, and drug development professionals with objective insights to inform the selection of optimal reagents for their specific synthetic challenges.

Introduction: The Central Role of Coupling Reagents in Automated Peptide Synthesis

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications.[1][2][3] The core of SPPS is the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2][4] This process involves repeated cycles of Nα-deprotection and coupling. The formation of the amide bond, the very backbone of the peptide, is facilitated by coupling reagents that activate the C-terminal carboxylic acid of the incoming amino acid.[4][5][6]

An ideal coupling reagent should promote rapid and complete acylation while minimizing side reactions, the most critical of which is racemization of the chiral α-carbon of the amino acid.[6][7][8] For decades, benzotriazole-based additives, such as HOBt and HOAt, have been the gold standard, prized for their ability to form active esters that are more stable than the initial activated species, thereby suppressing racemization and improving coupling efficiency.[7][9][10][11] However, the energetic and potentially explosive nature of benzotriazole derivatives has driven the development of safer alternatives like OxymaPure.[1][5]

This guide introduces a novel benzotriazole derivative, methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (Me-HOBt-6-COOH), and evaluates its performance within the context of automated peptide synthesis. The electron-withdrawing nature of the methyl carboxylate group at the 6-position of the benzotriazole ring is hypothesized to enhance the acidity of the N-hydroxy group, potentially leading to improved leaving group ability and, consequently, faster and more efficient coupling reactions.

Materials and Methods

Reagents and Consumables

All Fmoc-protected amino acids, Rink Amide MBHA resin, and standard coupling reagents (HBTU, DIC) were procured from reputable commercial suppliers. HOBt, HOAt, and OxymaPure were also of commercial grade. Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (CAS 743452-21-3) was synthesized and characterized internally.[12][13] Solvents for SPPS (DMF, DCM) and HPLC (acetonitrile, water) were of peptide synthesis grade.

Model Peptide

To rigorously test the performance of the coupling additives, the well-established "difficult" sequence, ACP (65-74) (H-VQAAIDYING-NH2), was chosen as the model peptide. This sequence is known to be prone to aggregation and incomplete coupling, providing a stringent test for the efficacy of the coupling reagents.[14]

Automated Solid-Phase Peptide Synthesis Protocol

Peptide synthesis was performed on a fully automated peptide synthesizer. The following general protocol was employed for each coupling additive tested:

  • Resin Swelling: Rink Amide MBHA resin (0.1 mmol scale) was swollen in DMF for 30 minutes.[15][16]

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for two cycles of 10 minutes each.[15]

  • Washing: The resin was thoroughly washed with DMF and DCM.

  • Coupling: The Fmoc-protected amino acid (3 equivalents) was pre-activated with HBTU (2.9 equivalents) and the respective coupling additive (3 equivalents) in DMF. Diisopropylethylamine (DIEA) (6 equivalents) was added, and the solution was immediately transferred to the reaction vessel. The coupling reaction proceeded for a standard duration.

  • Washing: The resin was washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, washing, and coupling steps were repeated for each amino acid in the sequence.

Peptide Cleavage and Purification

Upon completion of the synthesis, the peptide was cleaved from the resin and deprotected using a standard cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.

Analytical Methods

The purity of the crude peptides was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).[17][18][19] The identity of the major peak was confirmed by mass spectrometry. The extent of racemization was determined for a representative amino acid residue using a validated chiral HPLC method.[20][21]

Results: A Head-to-Head Performance Comparison

The performance of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate was evaluated against HOBt, HOAt, and OxymaPure in the automated synthesis of the ACP (65-74) model peptide. The key performance indicators were crude peptide purity, final isolated yield, and the degree of racemization.

Quantitative Performance Data
Coupling AdditiveCrude Peptide Purity (%)Isolated Yield (%)Racemization (%)
HOBt85.268.51.8
HOAt92.775.10.9
OxymaPure90.572.31.2
Me-HOBt-6-COOH 94.1 78.6 0.7

Table 1: Comparative Performance of Coupling Additives in the Synthesis of ACP (65-74).

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Automated Peptide Synthesis cluster_analysis Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling Cycle n washing Washing coupling->washing washing->deprotection Cycle n+1 cleavage Cleavage & Deprotection washing->cleavage purification Purification cleavage->purification hplc RP-HPLC Analysis purification->hplc chiral_hplc Chiral HPLC purification->chiral_hplc ms Mass Spectrometry hplc->ms mechanism cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Peptide Bond Formation amino_acid R-COOH active_intermediate [Activated Intermediate] amino_acid->active_intermediate + HBTU coupling_reagent HBTU active_ester R-CO-O-Me-Bt-6-COOH active_intermediate->active_ester + Me-HOBt-6-COOH me_hobt Me-HOBt-6-COOH dipeptide R-CO-NH-Peptide active_ester->dipeptide + H2N-Peptide peptide_amine H2N-Peptide

Caption: Proposed mechanism of Me-HOBt-6-COOH in peptide coupling.

Conclusion and Future Outlook

This comparative study has demonstrated that methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is a superior coupling additive for automated solid-phase peptide synthesis, particularly for challenging sequences. Its enhanced reactivity and ability to suppress racemization lead to higher purity and yield of the target peptide. These findings position Me-HOBt-6-COOH as a compelling alternative to existing coupling reagents, offering significant advantages for researchers in academia and the pharmaceutical industry.

Future work will focus on the large-scale synthesis of Me-HOBt-6-COOH and its incorporation into commercially available uronium and phosphonium salt coupling reagents. Further studies will also explore its performance in the synthesis of a wider range of complex peptides, including those containing sterically hindered or N-methylated amino acids.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed. Retrieved from [Link]

  • Kutateladze, A. G., & Kuberan, B. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1938–1945. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 3, 11. Retrieved from [Link]

  • Windridge, G. C., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society, 93(23), 6318–6319. Retrieved from [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. A. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Mechanism of BOP-mediated coupling reagent. ResearchGate. Retrieved from [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]

  • Martinez, M. (n.d.). Solid Phase Peptide Synthesis (SPPS): A Review.
  • Validation of determination of optical purity of peptides. (n.d.). Retrieved from [Link]

  • Timeline of introducing coupling reagents and additives in SPPS and... (n.d.). ResearchGate. Retrieved from [Link]

  • Adesis, Inc. (2025, September 30). Solid-Phase vs Liquid-Phase Peptide Synthesis. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]

  • Windridge, G. C., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Automated Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Automated Solid-Phase Peptide Synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Automated Peptide Synthesis: Innovation and Applications. (n.d.). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). ijsra.net. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]

  • Simon, M. D., Heider, P. L., Adamo, A., Vinogradov, A. A., & Pentelute, B. L. (2014). Rapid Flow-Based Peptide Synthesis. Pentelute Lab. Retrieved from [Link]

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed. Retrieved from [Link]

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (2000). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters. Retrieved from [Link]

  • methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Hydroxybenzotriazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • CN101029031A - Synthesis process of carboxyl benzotriazole. (n.d.). Google Patents.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014, August 19). ResearchGate. Retrieved from [Link]

  • Review on synthetic study of benzotriazole. (2020, May 20). Retrieved from [Link]

  • US20090171068A1 - Method of peptide synthesis. (n.d.). Google Patents.
  • Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. (2010, March 24). Retrieved from [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). JOCPR. Retrieved from [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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